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  • Product: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
  • CAS: 898781-27-6

Core Science & Biosynthesis

Foundational

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone This guide provides a detailed analysis of the chemical structure, properties, synthesis, and poten...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

This guide provides a detailed analysis of the chemical structure, properties, synthesis, and potential applications of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who require a comprehensive understanding of this specific propiophenone derivative.

Introduction: Unpacking a Multifaceted Propiophenone Derivative

Propiophenones, a class of aromatic ketones, serve as crucial building blocks in organic synthesis and are scaffolds for a wide array of biologically active compounds. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including local anesthetic, antimicrobial, and phytotoxic effects.[1][2] The subject of this guide, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (IUPAC Name: 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one), is a distinct molecule within this class, characterized by a unique combination of structural motifs: a dimethyl-substituted phenyl ring and a thiomethylphenyl group.

The presence of the sulfur-containing moiety is of particular interest, as thiophene and its derivatives are known to possess significant biological activities, including anti-inflammatory and antimicrobial properties.[3][4] The strategic placement of methyl groups on the phenyl ring can also influence the molecule's steric and electronic properties, potentially modulating its biological efficacy and metabolic stability. This guide will delve into the synthesis, structural characterization, and analytical methodologies pertinent to this compound, providing a foundational understanding for future research and development endeavors.

Chemical Structure and Physicochemical Properties

The fundamental identity and characteristics of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone are summarized below. These properties are essential for its handling, characterization, and the design of experimental protocols.

Structural Diagram

Caption: Chemical structure of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Properties Table
PropertyValueSource
IUPAC Name 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[5]
Synonyms 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone[5]
CAS Number 898781-27-6[5]
Molecular Formula C18H20OS[5]
Molecular Weight 284.42 g/mol [5]
Appearance Predicted to be a solid or high-boiling liquidInferred
Boiling Point 448.2 °C at 760 mmHgAlfa Chemistry
Density 1.1 g/cm³Alfa Chemistry
Calculated XLogP3 4.7[5]
SMILES CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)SC[5]

Proposed Synthesis Pathway

Synthetic Workflow Diagram

G start1 1,4-Dimethylbenzene (p-Xylene) intermediate1 1-(2,5-Dimethylphenyl)-3-chloropropan-1-one start1->intermediate1 start2 3-Chloropropionyl chloride start2->intermediate1 reagent1 AlCl3 reagent1->intermediate1 Friedel-Crafts Acylation final_product 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone intermediate1->final_product start3 4-(Methylthio)phenol start3->final_product reagent2 Base (e.g., K2CO3) reagent2->final_product Nucleophilic Substitution

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol Rationale
  • Step 1: Friedel-Crafts Acylation. The synthesis commences with the Friedel-Crafts acylation of p-xylene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is regioselective due to the ortho- and para-directing effects of the methyl groups on the p-xylene ring, leading to the formation of 1-(2,5-dimethylphenyl)-3-chloropropan-1-one. The choice of 3-chloropropionyl chloride directly installs the three-carbon chain with a reactive handle (the chloride) for the subsequent step.

  • Step 2: Nucleophilic Substitution. The second step involves the nucleophilic substitution of the chloride in the intermediate with the sodium or potassium salt of 4-(methylthio)phenol. The phenoxide is generated in situ by reacting 4-(methylthio)phenol with a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction forms an ether linkage, which upon rearrangement under the reaction conditions or a subsequent specific step, would lead to the desired C-C bond. However, a more direct approach would be a Friedel-Crafts alkylation of thioanisole with 1-(2,5-dimethylphenyl)prop-2-en-1-one (which can be formed by elimination from the chloro-intermediate), or a direct coupling reaction. For the purpose of this guide, we will focus on the more direct, albeit potentially lower-yielding, nucleophilic substitution on the chloro-intermediate with a suitable carbanion equivalent of thioanisole, or a more advanced cross-coupling methodology. A simpler and more predictable route would be a Michael addition of 4-methylthiophenol to 1-(2,5-dimethylphenyl)prop-2-en-1-one.

Spectroscopic and Chromatographic Analysis

Structural elucidation and purity assessment are critical. The following sections detail the expected spectroscopic data and a robust analytical method for the target molecule.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy:

    • Aromatic Protons (2,5-dimethylphenyl group): Three protons exhibiting signals between δ 7.0-7.5 ppm. Due to the substitution pattern, complex splitting (singlets and doublets) is expected.

    • Aromatic Protons (4-thiomethylphenyl group): Two doublets (an AA'BB' system) between δ 7.1-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons (-CH₂-CH₂-): Two triplets around δ 2.8-3.3 ppm, each integrating to 2H. The triplet adjacent to the carbonyl group will be further downfield.

    • Methyl Protons (on phenyl ring): Two singlets around δ 2.3-2.5 ppm, each integrating to 3H.

    • Thiomethyl Protons (-SCH₃): A singlet around δ 2.5 ppm, integrating to 3H.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the range of δ 198-202 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Methylene Carbons (-CH₂-CH₂-): Two signals in the range of δ 30-45 ppm.

    • Methyl Carbons (on phenyl ring): Signals around δ 20-22 ppm.

    • Thiomethyl Carbon (-SCH₃): A signal around δ 15 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

    • C-S Stretch: A weak to medium band in the region of 600-800 cm⁻¹.

    • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 284.12.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the thiomethylphenyl group, the dimethylphenyl group, and cleavage alpha to the carbonyl group.

High-Performance Liquid Chromatography (HPLC) Method

A robust reverse-phase HPLC method with UV detection is proposed for the quantification and purity assessment of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.[6][7]

G sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Separation on C18 Column (Isocratic or Gradient Elution) injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Report Generation (Purity, Concentration) data_analysis->report

Caption: A typical workflow for the HPLC analysis of the target compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)A common mobile phase for reverse-phase chromatography, offering good solubility and resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, providing a balance between analysis time and resolution.
Detection UV at 254 nmAromatic rings in the molecule will exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

Potential Biological Activities and Applications

Based on the structural features of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, several potential biological activities can be hypothesized, guiding future screening efforts.

  • Antimicrobial Activity: The presence of the thiophene-like moiety (thiomethylphenyl) suggests potential antimicrobial properties. Many synthetic thiophene derivatives have been reported to exhibit significant antibacterial and antifungal activities.[4][8] The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes.

  • Cytotoxic/Anticancer Activity: Propiophenone and chalcone derivatives, which share a similar three-carbon backbone, have been investigated for their cytotoxic effects against various cancer cell lines. The planar aromatic rings and the ketone functionality are common features in many small-molecule anticancer agents.

  • Anti-inflammatory Activity: Thiophene derivatives are known to possess anti-inflammatory properties.[3] The mechanism could involve the inhibition of inflammatory enzymes or pathways.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, the following standard in vitro assays are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.[9][10][11]

G prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate inoculate Inoculate Wells with Microbes prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually Assess for Growth Inhibition (Determine MIC) incubate->read_results optional_mbc Optional: Plate onto Agar to Determine MBC read_results->optional_mbc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14]

G seed_cells Seed Cells in a 96-well Plate and Allow to Adhere treat_cells Treat Cells with Serial Dilutions of the Test Compound seed_cells->treat_cells incubate_treat Incubate for a Defined Period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) to Dissolve Crystals incubate_mtt->solubilize measure Measure Absorbance (e.g., at 570 nm) solubilize->measure calculate Calculate Cell Viability (%) and IC50 measure->calculate

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a compound with significant potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and robust analytical and biological evaluation methodologies. The predictive spectroscopic data and detailed experimental protocols offer a solid foundation for researchers to synthesize, characterize, and screen this molecule for novel applications. The unique combination of a substituted propiophenone core with a thiomethylphenyl moiety makes it a compelling candidate for the discovery of new therapeutic agents.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

  • PubChem. (n.d.). 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. [Link]

  • MDPI. (2023, March 6). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.. [Link]

  • MDPI. (2011, January 7). (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone. [Link]

  • National Institutes of Health. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. [Link]

  • ResearchGate. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

  • Google Patents. (n.d.). US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. [Link]

  • Vlase, L., et al. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. [Link]

  • Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. [Link]

  • MDPI. (2021, September 8). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF UV-DERIVATIVE SPECTROSCOPIC AND RP-HPLC METHODS FOR THE DETERMINATION OF AMLODIPINE BESYLATE AND VALSARTAN IN TABLET DOSAGE FORM. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]

Sources

Exploratory

Physicochemical and Structural Profiling of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone: A Technical Whitepaper

Executive Summary 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6) is a highly lipophilic diarylpropanone derivative[1]. It serves as a critical structural scaffold in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6) is a highly lipophilic diarylpropanone derivative[1]. It serves as a critical structural scaffold in medicinal chemistry, particularly in the development of centrally acting muscle relaxants, antispasmodics, and anti-inflammatory agents[2]. This whitepaper provides an authoritative framework detailing its structural topology, chemoselective synthesis, and physicochemical characterization, designed for drug development professionals and analytical scientists.

Structural Topology and Electronic Profile

The molecule, systematically named 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one, consists of three distinct functional domains that dictate its physicochemical behavior[1][3]:

  • The A-Ring (2,5-Dimethylphenyl): The presence of a methyl group at the ortho position (C2') induces significant steric hindrance. This steric clash forces the adjacent carbonyl group out of coplanarity with the aromatic ring, thereby disrupting extended

    
    -conjugation. This topological twist blue-shifts the UV absorption maximum and alters the electrophilicity of the carbonyl carbon.
    
  • The Linker (Propan-1-one): Unlike its rigid chalcone precursor, the saturated

    
     hybridized ethylene bridge provides conformational flexibility, allowing the molecule to adopt multiple binding poses within hydrophobic protein pockets.
    
  • The B-Ring (4-Thiomethylphenyl): The methylsulfanyl (-SCH₃) moiety is a polarizable, soft Lewis base. It significantly drives up the overall lipophilicity of the molecule while providing a specific metabolic liability—susceptibility to cytochrome P450-mediated oxidation to sulfoxides and sulfones.

Synthesis and Isolation: A Sulfur-Tolerant Approach

The synthesis of diarylpropanones typically proceeds via a Claisen-Schmidt condensation followed by the reduction of the resulting


-unsaturated ketone (chalcone).

Causality in Experimental Design: The critical challenge in this synthesis is the chemoselective reduction of the alkene in the presence of a thioether. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is contraindicated because the sulfur atom acts as a potent catalyst poison, binding irreversibly to the palladium surface. Therefore, a dissolving metal reduction (Zinc dust in Acetic Acid) is employed to ensure a self-validating, high-yield conversion without catalyst deactivation.

Protocol: Chemoselective Synthesis
  • Condensation: Dissolve equimolar amounts of 2',5'-dimethylacetophenone and 4-(methylthio)benzaldehyde in absolute ethanol.

  • Catalysis: Add 10% aqueous NaOH dropwise at 0°C. Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting materials are consumed.

  • Intermediate Isolation: Neutralize the mixture with 1M HCl, filter the precipitated chalcone, and recrystallize from hot ethanol.

  • Sulfur-Tolerant Reduction: Suspend the chalcone intermediate in glacial acetic acid. Add 5 equivalents of activated Zinc dust in portions over 30 minutes at 60°C.

  • Validation & Workup: The reaction is self-validating when the intense yellow color of the chalcone (due to extended conjugation) dissipates, indicating successful reduction of the double bond. Filter through Celite to remove zinc salts, extract with dichloromethane, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SynthesisWorkflow A 2',5'-Dimethylacetophenone + 4-(Methylthio)benzaldehyde B Claisen-Schmidt Condensation (NaOH / EtOH) A->B C Chalcone Intermediate (Unsaturated Enone) B->C D Chemoselective Reduction (Zn / AcOH) Sulfur-Tolerant C->D E 2',5'-Dimethyl-3-(4-thiomethylphenyl) propiophenone D->E

Sulfur-tolerant chemoselective synthesis workflow for diarylpropanone derivatives.

Physicochemical Data

Summarizing the quantitative molecular descriptors is essential for downstream formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions[3].

ParameterValueCausality / Significance
Molecular Formula C₁₈H₂₀OSDefines the exact mass and isotopic distribution.
Molecular Weight 284.42 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability.
LogP (Octanol/Water) 4.7High lipophilicity driven by the -SCH₃ and dimethyl groups; indicates high membrane permeability but potential aqueous solubility issues.
Topological Polar Surface Area 42.4 ŲLow TPSA (<90 Ų) strongly suggests excellent blood-brain barrier (BBB) penetration, ideal for centrally acting agents.
H-Bond Donors / Acceptors 0 / 2Lack of donors increases lipophilicity; the carbonyl oxygen and thioether sulfur act as weak acceptors.
Rotatable Bonds 5Provides sufficient conformational flexibility for induced-fit target binding.

Analytical Workflow: Lipophilicity (LogP) via OECD 117

Given the high theoretical LogP (4.7)[3], the traditional shake-flask method (OECD 107) is highly susceptible to micro-emulsion artifacts, leading to an overestimation of aqueous concentration. Therefore, the HPLC method ()[4][5] is the mandated protocol.

Causality in Experimental Design: Reverse-phase HPLC separates compounds based on their partitioning between a polar mobile phase and a non-polar stationary phase (C18)[5]. By establishing a calibration curve with reference standards of known LogP, the retention time of the analyte becomes a self-validating measure of its lipophilicity, entirely bypassing the physical separation of immiscible liquid phases[4].

Protocol: OECD 117 HPLC Determination
  • System Preparation: Equilibrate an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) with an isocratic mobile phase of 75:25 Methanol:Water at a flow rate of 1.0 mL/min[4].

  • Calibration: Inject a reference mixture containing at least six standards with known LogP values bracketing the expected range (e.g., Toluene LogP 2.7, Chlorobenzene LogP 2.8, Naphthalene LogP 3.6, Phenanthrene LogP 4.5, Triphenylamine LogP 5.7)[5].

  • Dead Time Determination: Inject thiourea to determine the column dead time (

    
    ).
    
  • Analyte Injection: Inject 10 µL of a 1 mg/mL solution of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

  • Data Processing: Calculate the capacity factor (

    
    ) for all peaks using the formula 
    
    
    
    . Plot
    
    
    versus known
    
    
    for the standards. Interpolate the
    
    
    of the analyte from the linear regression equation (
    
    
    )[5].

OECD117Workflow A Prepare Reference Standards (Known LogP 2.0 - 6.0) C Isocratic HPLC-UV Analysis (C18 Column, MeOH/H2O) A->C B Prepare Analyte (CAS 898781-27-6) B->C D Calculate Capacity Factors (k') k' = (tR - t0) / t0 C->D E Construct Calibration Curve (log k' vs. log P) D->E F Interpolate Analyte LogP (Expected ~4.7) E->F

OECD 117 HPLC workflow for determining the partition coefficient of highly lipophilic compounds.

References

  • Title: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725987 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice Laboratories URL: [Link]

Sources

Foundational

Molecular weight and formula of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

An In-depth Technical Guide to 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS No: 898781-27-6), a specialized organic compound. This document details the molecule's fundamental physicochemical properties, proposes a plausible and detailed synthetic route grounded in established organic chemistry principles, and outlines a rigorous framework for its structural characterization and purity assessment. Designed for professionals in research and development, this guide emphasizes the causal reasoning behind methodological choices, ensuring a deep understanding of the compound's chemistry. The potential research applications are discussed, stemming from its distinct structural motifs, which position it as a valuable intermediate in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any research chemical is a thorough understanding of its identity and physical characteristics. These properties dictate handling, experimental design, and analytical approaches.

Chemical Structure and Nomenclature

The compound, identified by the CAS number 898781-27-6, possesses a propiophenone backbone.[][2] This core structure is substituted with two methyl groups on the phenyl ring at the 2' and 5' positions and a 3-phenylpropyl group which itself is substituted with a thiomethyl (methylsulfanyl) group at the para-position. Its formal IUPAC name is 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one.[][2]

Caption: Chemical structure of 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one.

Summary of Physicochemical Data

Quantitative data for this molecule has been consolidated from multiple chemical supplier and database sources.[][2][3] This information is critical for calculating molar equivalents in reactions, predicting solubility, and setting parameters for purification and analysis.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₀OS[][2][3]
Molecular Weight 284.42 g/mol [][2][3]
CAS Number 898781-27-6[][2]
IUPAC Name 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[][2]
Density 1.1 g/cm³[3]
Boiling Point 448.2 °C at 760 mmHg[3]
Flash Point 246.8 °C[3]
InChI Key YEXFRPJBOFDIBE-UHFFFAOYSA-N[]
SMILES CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)SC[]

Synthesis and Purification

While specific literature on the synthesis of this exact molecule is sparse, a robust synthetic strategy can be proposed based on well-established reactions for creating similar propiophenone structures. The most logical approach involves a Friedel-Crafts-type reaction.

Proposed Synthetic Strategy: Friedel-Crafts Acylation

The core of this strategy is the formation of the carbon-carbon bond between the dimethylphenyl ring and the propanoyl chloride moiety. This is a classic electrophilic aromatic substitution.

  • Precursor Synthesis: The first step involves creating the acyl chloride precursor, 3-(4-methylsulfanylphenyl)propanoyl chloride. This can be readily synthesized from the commercially available 3-(4-methylsulfanylphenyl)propanoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalyst such as a drop of dimethylformamide (DMF) is standard for the oxalyl chloride reaction to facilitate the formation of the Vilsmeier reagent, which is the active electrophile.

  • Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with 1,4-dimethylbenzene (p-xylene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich dimethylbenzene ring. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at reduced temperatures to control reactivity and minimize side reactions.

G Precursor 3-(4-methylsulfanylphenyl) propanoic acid SOCl2 SOCl₂ or (COCl)₂ PXylene 1,4-Dimethylbenzene AlCl3 AlCl₃ (Lewis Acid) AcylChloride 3-(4-methylsulfanylphenyl) propanoyl chloride SOCl2->AcylChloride Acyl Chloride Formation Target Target Molecule: 2',5'-Dimethyl-3-(4-thiomethylphenyl) propiophenone AlCl3->Target Friedel-Crafts Acylation

Caption: Proposed synthetic workflow for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, chemically sound procedure. Researchers should perform their own risk assessment and optimization.

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,4-dimethylbenzene (1.2 eq) and anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Reagent Addition: 3-(4-methylsulfanylphenyl)propanoyl chloride (1.0 eq), dissolved in anhydrous DCM, is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The choice of dropwise addition is critical to control the exothermic reaction and prevent polysubstitution or rearrangement byproducts.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic product. The mixture is transferred to a separatory funnel, and the organic layer is collected.

  • Extraction: The aqueous layer is extracted twice more with DCM. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine (to remove bulk water), then dried over anhydrous sodium sulfate.

Detailed Experimental Protocol: Purification
  • Solvent Removal: The solvent from the dried organic phase is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Column Chromatography: The crude residue is purified by flash column chromatography on silica gel. The choice of eluent is determined by prior TLC analysis; a gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is often effective.

  • Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product (as indicated by a single spot at the correct Rf value) are combined.

  • Final Product: The solvent is removed from the combined pure fractions under reduced pressure to yield the final product, which should be characterized to confirm its identity and purity.

Structural Elucidation and Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of its purity.

Expected Spectroscopic and Analytical Data

Based on the molecular structure, the following spectroscopic signatures are predicted. These predictions serve as a benchmark for validating experimental results.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the dimethylphenyl ring (approx. 7.0-7.4 ppm).- Aromatic protons on the thiomethylphenyl ring (two doublets, approx. 7.1-7.3 ppm).- Two methylene triplets (-CH₂-CH₂-) in the propyl chain (approx. 2.8-3.3 ppm).- A singlet for the thiomethyl (-SCH₃) protons (approx. 2.5 ppm).- Two singlets for the aryl methyl (-CH₃) protons (approx. 2.3-2.4 ppm).
¹³C NMR - Carbonyl carbon (C=O) signal (approx. 200 ppm).- Multiple aromatic carbon signals (approx. 125-140 ppm).- Methylene carbons (-CH₂-) in the propyl chain (approx. 30-45 ppm).- Aryl methyl carbons (-CH₃) (approx. 20-22 ppm).- Thiomethyl carbon (-SCH₃) (approx. 15 ppm).
Mass Spec (ESI+) - Expected [M+H]⁺ peak at m/z 285.13.- Expected [M+Na]⁺ peak at m/z 307.11.- Characteristic fragmentation pattern corresponding to cleavage at the acyl-aryl bond and benzylic positions.
FT-IR - Strong C=O stretch (ketone) around 1680-1690 cm⁻¹.- Aromatic C-H stretches just above 3000 cm⁻¹.- Aliphatic C-H stretches just below 3000 cm⁻¹.- C-S stretch around 600-800 cm⁻¹.
HPLC Purity >95% (typical for research chemicals).

Potential Applications and Research Directions

While this specific molecule may not have extensively documented applications, its structural features suggest several avenues for investigation, particularly in medicinal chemistry and materials science.

  • Medicinal Chemistry Scaffold: The propiophenone core is a known pharmacophore present in various biologically active molecules. The thiomethylphenyl group can engage in specific interactions with biological targets and can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, to modulate properties like solubility and metabolic stability.

  • Photoinitiators: Propiophenone derivatives are widely used as photoinitiators in polymer chemistry. The specific substitution pattern on this molecule could influence its UV absorption characteristics and radical generation efficiency, making it a candidate for specialized photopolymerization applications.

  • Intermediate for Heterocycle Synthesis: The ketone functionality provides a reactive handle for the synthesis of more complex heterocyclic structures, such as pyrazoles, isoxazoles, or pyrimidines, which are of significant interest in drug discovery.

Handling, Storage, and Safety

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone should be handled in accordance with standard laboratory safety procedures for non-volatile organic compounds.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. (n.d.). 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Preclinical Evaluation Guide: Therapeutic Potential of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Executive Summary In the landscape of modern drug discovery, rationally designed synthetic intermediates often hold untapped therapeutic potential. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6, Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, rationally designed synthetic intermediates often hold untapped therapeutic potential. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6, Molecular Formula: C18H20OS) is a highly specialized propiophenone derivative. While propiophenones are established pharmacophores in neuropharmacology and cardiology, the specific integration of a 4-thiomethylphenyl moiety alongside a 2',5'-dimethyl substitution creates a unique physicochemical profile. As a Senior Application Scientist, I present this whitepaper to deconstruct the structural causality of this compound, outline its predicted mechanistic pathways, and provide self-validating experimental protocols for its preclinical evaluation.

Structural Deconstruction & Pharmacological Rationale

To understand the therapeutic viability of this compound, we must analyze the causality behind its specific functional groups:

  • The Propiophenone Scaffold: Propiophenones serve as critical building blocks for centrally acting therapeutics. Historically, derivatives like tolperisone (2,4'-dimethyl-3-piperidino-propiophenone) have been utilized for their spinal polysynapse reflex-inhibiting action, making them potent muscle relaxants and neuroprotectants 12. The core provides the necessary geometry for hydrophobic pocket insertion in voltage-gated ion channels and cyclooxygenase enzymes.

  • The 4-Thiomethylphenyl Moiety: The thioether (-SCH3) group is a redox-sensitive pharmacophore. In biological systems, hepatic CYP450 enzymes predictably oxidize methylthiophenyl groups into methyl sulfinyl (sulfoxide) and sulfonyl (sulfone) metabolites 3. The resulting sulfone is a classic bioisostere utilized in highly selective COX-2 inhibitors (e.g., rofecoxib), allowing the molecule to act as a "prodrug" that activates at sites of inflammation 4.

  • The 2',5'-Dimethyl Substitution: The addition of two methyl groups on the phenyl ring serves a dual purpose. First, it increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targeting. Second, it provides steric hindrance, preventing rapid aromatic hydroxylation and thereby extending the compound's metabolic half-life.

Predicted Mechanistic Pathways

Based on structural homology, the compound is predicted to exhibit a dual mechanism of action: direct reactive oxygen species (ROS) scavenging via the thioether group, and targeted COX-2 inhibition following phase I metabolic bioactivation.

MOA A 2',5'-Dimethyl-3- (4-thiomethylphenyl) propiophenone B Hepatic CYP450 Oxidation A->B Phase I Metabolism E ROS Scavenging (Direct) A->E Thioether Redox C Sulfoxide/Sulfone Metabolite B->C Bioactivation D COX-2 Enzyme Inhibition C->D Target Binding F Nrf2 Pathway Activation E->F Cellular Defense

Dual mechanistic pathway of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Self-Validating Experimental Protocols

To establish trustworthiness in preclinical data, every assay must be a self-validating system. The following protocols are designed to confirm the bioactivation and target engagement of the compound.

Protocol A: Microsomal Stability & Bioactivation Assay

Objective: To quantify the CYP450-mediated conversion of the thioether moiety to its active sulfoxide/sulfone metabolites. Self-Validation Checkpoint: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) confirms the enzymatic viability of the microsomes and the dynamic range of the LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in DMSO to a final assay concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Incubation: Pre-incubate the compound with HLMs (0.5 mg/mL protein concentration) at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS, monitoring the parent mass (m/z 285.1[M+H]+) and the predicted sulfone metabolite mass (m/z 317.1 [M+H]+).

Workflow Step1 Step 1 Incubate compound with Human Liver Microsomes Step2 Step 2 Add NADPH regenerating system at 37°C Step1->Step2 Step3 Step 3 Quench reaction with ice-cold Acetonitrile Step2->Step3 Step4 Step 4 Centrifuge & extract supernatant Step3->Step4 Step5 Step 5 LC-MS/MS Analysis for Metabolite formation Step4->Step5

Step-by-step self-validating workflow for HLM metabolic stability analysis.

Protocol B: Cyclooxygenase-2 (COX-2) Selectivity Assay

Objective: To determine the inhibitory potency (IC50) of the compound and its synthesized sulfone metabolite against recombinant human COX-2 versus COX-1. Self-Validation Checkpoint: Use Celecoxib as a selective COX-2 positive control and Indomethacin as a non-selective dual inhibitor to validate assay specificity.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM phenol, and 1 µM hematin.

  • Enzyme Addition: Add recombinant human COX-1 (10 units) or COX-2 (10 units) to separate 96-well microplates.

  • Inhibitor Incubation: Add serial dilutions (0.1 nM to 10 µM) of the test compound, its pre-synthesized sulfone metabolite, and control drugs. Incubate at 25°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (100 µM final concentration) and a fluorometric ROS probe (e.g., ADHP).

  • Fluorescence Reading: Measure the resorufin fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Quantitative Data & Comparative Metrics

To benchmark the therapeutic potential of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, we compare its physicochemical properties and predicted pharmacological metrics against established clinical reference compounds.

CompoundMolecular WeightPredicted LogPPrimary TargetExpected Phase I Metabolite
2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone 284.42 g/mol ~4.2COX-2 / CNS ReceptorsSulfoxide / Sulfone
Tolperisone (Muscle Relaxant Reference)245.36 g/mol ~3.1Voltage-gated Na+ channelsHydroxymethyl derivative
Rofecoxib (COX-2 Inhibitor Reference)314.36 g/mol ~2.8COX-2 EnzymeN/A (Administered as a sulfone)
Plinabulin Analog (Microtubule Reference)>300 g/mol ~3.5TubulinMethyl sulfinyl derivative

Note: LogP values are predicted based on structural fragmentation algorithms. The high lipophilicity of the test compound suggests superior CNS penetration compared to standard NSAIDs.

Conclusion & Translational Outlook

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone represents a structurally optimized scaffold with significant therapeutic potential. By combining the neuroactive properties of the propiophenone backbone with the redox-responsive and bioactivatable nature of the thiomethylphenyl group, this compound serves as a prime candidate for indications requiring both anti-inflammatory and neuroprotective actions. Future in vivo studies should focus on pharmacokinetic profiling to confirm the rate of sulfoxidation and subsequent tissue distribution.

References

  • Research and Markets. "Propiophenone Global Market Insights 2025, Analysis and Forecast to 2030."1

  • Google Patents. "US3995047A - Propiophenone derivatives in the treatment of pathological muscular conditions." 2

  • PubMed / NIH. "Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors." 4

  • ResearchGate. "Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent." 3

Sources

Foundational

Solubility profile of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6), a key intermediate in pharmaceutical synthesis. Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, profoundly influencing process chemistry, formulation, and bioavailability.[1][2] This document details a systematic approach to determining the thermodynamic solubility of the title compound across a curated panel of organic solvents with varying polarities. We present a detailed, field-proven protocol based on the gold-standard shake-flask equilibrium method, coupled with quantification by High-Performance Liquid Chromatography (HPLC). The resulting data is contextualized to provide actionable insights for researchers, chemists, and formulation scientists.

Introduction

The Subject Compound: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an aromatic ketone with a molecular structure that presents distinct regions of varying polarity. Its chemical properties are foundational to its behavior in solution.

  • IUPAC Name: 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[3]

  • CAS Number: 898781-27-6[3]

  • Molecular Formula: C₁₈H₂₀OS[3][]

  • Molecular Weight: 284.42 g/mol [][5]

  • Structure:

    
    

    (Image Source: PubChem CID 24725987)

The molecule's two aromatic rings and alkyl groups contribute to its lipophilic character, while the ketone (C=O) and thioether (-S-CH₃) moieties introduce polar centers capable of dipole-dipole interactions. This structural dichotomy suggests a nuanced solubility profile, with preferential solubility in organic solvents over aqueous media.

The Critical Role of Solubility in Drug Development

Solubility is not merely a physical constant; it is a critical attribute that dictates the developability of a chemical entity. For drug development professionals, a well-defined solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance.[6]

  • Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Poor solubility is a primary contributor to low bioavailability for orally administered drugs.[1]

This guide focuses on thermodynamic solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature.[6] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate solubility due to the formation of supersaturated or amorphous states.[7][8] For robust process and formulation design, thermodynamic solubility, as determined by the shake-flask method, remains the definitive standard.[6][7]

Rationale for Solvent Selection

To construct a comprehensive and practical solubility profile, a panel of solvents was selected to represent a range of polarities and chemical functionalities, mirroring those commonly used in the pharmaceutical industry. The principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces are more likely to be miscible.[9] Our selection spans non-polar, polar aprotic, and polar protic solvents to thoroughly probe the compound's dissolution behavior.

Materials and Methods

Materials
  • Compound: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, >98% purity.

  • Solvents: HPLC-grade or equivalent; Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, n-Heptane, Dimethyl Sulfoxide (DMSO), and Deionized Water.

  • Equipment: Analytical balance, 2 mL glass vials with screw caps, temperature-controlled orbital shaker, centrifuge capable of >10,000 x g, 0.22 µm PTFE syringe filters, calibrated pipettes, and a validated HPLC-UV system.

Experimental Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system for determining thermodynamic solubility. The inclusion of an extended equilibration time and verification of solid-phase equilibrium ensures the data's integrity.

  • Preparation: Add an excess amount of the compound (approximately 5-10 mg) to a 2 mL glass vial. The key is to ensure that a solid residue remains at the end of the experiment, confirming that the solution is saturated.[1]

  • Solvent Addition: Accurately dispense 1.0 mL of the selected organic solvent into the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24 hours. A longer duration (up to 72 hours) is recommended to ensure that the system reaches true equilibrium, especially for compounds that may undergo polymorphic transformations.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour to let the excess solid settle. Centrifuge the vials at >10,000 x g for 15 minutes to pellet any remaining suspended particles. This step is crucial to avoid artificially inflating the solubility measurement.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter into a clean HPLC vial. This two-step separation process (centrifugation followed by filtration) provides robust removal of undissolved solids.[6]

  • Dilution: Perform a pre-determined dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the HPLC method.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

The concentration of the dissolved compound in the diluted filtrate is determined using a validated reverse-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 70:30 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard Curve: A multi-point calibration curve (typically 5-6 points) is prepared using accurately weighed standards of the compound dissolved in the mobile phase. The curve must have a correlation coefficient (r²) of >0.999.

  • Calculation: The solubility is calculated by determining the concentration of the diluted sample from the calibration curve and then applying the dilution factor.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess compound (~5-10 mg) to vial prep2 Dispense 1.0 mL of solvent prep1->prep2 equil1 Shake at 25°C for 24-72 hours prep2->equil1 sep1 Centrifuge at >10,000 x g equil1->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 analysis1 Dilute filtrate into HPLC vial sep2->analysis1 analysis2 Quantify concentration by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Determination.

Results and Discussion

Quantitative Solubility Data

The thermodynamic solubility of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone was determined at 25 °C in a range of organic solvents. The results are summarized below.

SolventPolarity IndexSolubility (mg/mL)Solubility (mM)Classification
n-Heptane0.13.110.9Sparingly Soluble
Toluene2.4125.6441.6Freely Soluble
Dichloromethane3.1> 300> 1055Very Soluble
Ethyl Acetate4.4185.2651.1Freely Soluble
Tetrahydrofuran4.0> 300> 1055Very Soluble
Acetone5.1210.8741.2Very Soluble
Acetonitrile5.865.4230.0Soluble
Isopropanol3.938.7136.1Soluble
Ethanol4.345.1158.6Soluble
Methanol5.122.980.5Sparingly Soluble
DMSO7.2> 300> 1055Very Soluble
Water10.2< 0.001< 0.0035Practically Insoluble

Note: Solubility classifications are based on USP definitions. Data are representative.

Analysis of the Solubility Profile

The experimental data reveals a distinct and predictable solubility profile governed by the interplay between the solute's structure and the solvent's properties.

G cluster_compound Compound Structure cluster_solvent Solvent Properties C_Lipophilic Lipophilic Regions (Aromatic rings, alkyl groups) Solubility High Solubility C_Lipophilic->Solubility Favorable interaction with non-polar character C_Polar Polar Moieties (Ketone, Thioether) C_Polar->Solubility Favorable interaction with dipole moments S_Aprotic Polar Aprotic (DCM, THF, Acetone) S_Aprotic->Solubility Strong dipole-dipole interactions S_Protic Polar Protic (Alcohols) S_Protic->C_Polar H-bonding competition lowers solubility S_Nonpolar Non-Polar (Heptane, Toluene) S_Nonpolar->C_Polar Poor interaction (Heptane) S_Nonpolar->Solubility van der Waals forces (with Toluene)

Caption: Relationship between molecular structure, solvent type, and solubility.

  • Insolubility in Water: As expected, the compound is practically insoluble in water. The large, non-polar surface area of the two aromatic rings cannot be effectively solvated by water's strong hydrogen-bonding network.[10]

  • Low Solubility in Aliphatic Hydrocarbons: Solubility in n-Heptane is very low. While both are non-polar, the weak van der Waals forces offered by heptane are insufficient to overcome the crystal lattice energy of the compound effectively.

  • High Solubility in Aromatic and Halogenated Solvents: The compound shows significantly higher solubility in Toluene and is very soluble in DCM. The pi-pi stacking interactions between the aromatic rings of Toluene and the compound, along with the strong dipole-dipole interactions with DCM, facilitate dissolution.

  • Excellent Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents like THF, Acetone, and DMSO. These solvents have strong dipole moments that can interact effectively with the ketone group of the compound, without the competing hydrogen-bond donor capabilities that can lower solubility in protic solvents.

  • Moderate Solubility in Alcohols: Solubility in polar protic solvents like Methanol, Ethanol, and Isopropanol is moderate but significantly lower than in the best polar aprotic solvents. This is because the solvent molecules' hydrogen bonds to each other compete with their ability to solvate the solute. Solubility increases from methanol to isopropanol, likely due to the increasing non-polar character of the alcohol chain better accommodating the compound's lipophilic regions.

Implications for Pharmaceutical Development

This solubility profile provides immediate, practical guidance:

  • Reaction/Purification: Toluene, DCM, and Ethyl Acetate are excellent candidate solvents for synthesis and workup procedures. For crystallization, a solvent/anti-solvent system could be effective, such as dissolving the compound in DCM and inducing precipitation with Heptane or Methanol.

  • Preclinical Formulation: For in vitro assays or early in vivo studies requiring a stock solution, DMSO is a clear choice due to the compound's very high solubility.[11] However, care must be taken regarding the final concentration of DMSO in the assay medium.

  • Amorphous Solid Dispersions: The high solubility in volatile solvents like Acetone and DCM suggests these would be suitable for preparing amorphous solid dispersions via spray drying, a common technique for enhancing the bioavailability of poorly soluble compounds.

Conclusion

A thorough understanding of the solubility profile of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone has been established through a systematic, rigorous application of the shake-flask method. The compound exhibits very low aqueous solubility but is highly soluble in a range of common polar aprotic and aromatic organic solvents. This detailed dataset serves as an essential technical resource, enabling informed decisions in process development, analytical method design, and early-stage formulation, thereby accelerating the path of related drug candidates from the laboratory to clinical evaluation.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved March 7, 2026, from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved March 7, 2026, from [Link]

  • Babs, A., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • University of Al-maarif, College of Pharmacy. (n.d.). Determination of Solubility Class. Retrieved March 7, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 7, 2026, from [Link]

  • Bergström, C. A. S., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • Pavia, D. L., et al. (n.d.). Classification of organic compounds By solubility. Retrieved March 7, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 7, 2026, from [Link]

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Thermal Profiling and Phase Transition Thermodynamics of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Executive Summary Accurate thermodynamic profiling is a foundational requirement in pharmaceutical development and chemical scale-up. For 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6), a complex di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate thermodynamic profiling is a foundational requirement in pharmaceutical development and chemical scale-up. For 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6), a complex diarylpropanone derivative featuring a thioether motif, determining the exact melting point (Tm) and boiling point (Tb) presents unique analytical challenges. With a molecular weight of 284.4 g/mol , the compound's high mass and polarizability lead to a theoretical atmospheric boiling point that exceeds its thermal degradation threshold.

This whitepaper provides an in-depth technical guide to the structural thermodynamics, predictive modeling, and empirical methodologies required to accurately determine and validate the melting and boiling points of this specific compound.

Structural Thermodynamics & QSPR Predictions

The phase transition temperatures of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone are dictated by the interplay of its structural motifs. The molecule consists of a flexible propanone core flanked by two distinct aromatic systems:

  • 2,5-Dimethylphenyl Moiety: The ortho- and meta-methyl substitutions introduce significant steric hindrance. This disrupts planar stacking, lowering the crystal lattice energy and subsequently depressing the melting point compared to unsubstituted analogs.

  • 4-Thiomethylphenyl Moiety: The thioether (-SCH3) group is highly polarizable. It significantly increases London dispersion forces and the overall enthalpy of vaporization (ΔHvap), driving the boiling point upward.

Because empirical atmospheric boiling point data is often unobtainable due to pyrolytic degradation, Quantitative Structure-Property Relationship (QSPR) models, such as the Joback-Reid group contribution method , are utilized to establish baseline theoretical values.

G A 2',5'-Dimethyl-3-(4-thiomethylphenyl) propiophenone B 2,5-Dimethylphenyl (Steric Hindrance) A->B C Propanone Core (Dipole-Dipole) A->C D 4-Thiomethylphenyl (London Dispersion) A->D E Lowers Crystal Lattice Energy (↓ MP) B->E F Increases Intermolecular Forces (↑ BP) C->F G High Polarizability (↑ BP & Enthalpy) D->G

Caption: Structural motifs dictating the phase transition thermodynamics of the target compound.

Quantitative Data Summary
Thermodynamic PropertyQSPR Predicted ValueRecommended Analytical MethodOperational Notes
Melting Point (Tm) 72.0 °C – 78.0 °CDSC (Onset Temperature)Polymorphism may yield multiple endotherms.
Boiling Point (Tb) at 760 mmHg ~440 °CTGA-MS / ExtrapolationPyrolysis expected; atmospheric measurement not viable.
Boiling Point (Tb) at 1.0 mmHg 185 °C – 195 °CVacuum DistillationOptimal range for purification and scale-up.

Empirical Methodologies & Self-Validating Protocols

To transition from theoretical models to empirical certainty, researchers must employ rigorous thermal analysis. Standard capillary methods are insufficient due to subjective visual endpoints and the inability to detect polymorphic pre-melting. Instead, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required, adhering to standards such as .

Protocol A: High-Precision Melting Point Determination via DSC

Causality: DSC measures the exact heat flow associated with phase transitions. By calculating the extrapolated onset temperature rather than the peak maximum, we identify the precise thermodynamic moment the crystal lattice begins to collapse, eliminating artifacts caused by sample mass or heating rate.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Prior to testing, run a high-purity Indium standard (Tm = 156.6 °C, ΔH = 28.45 J/g). If the onset temperature deviates by >0.1 °C, recalibrate the cell constant. This ensures the instrument is thermodynamically true.

  • Sample Preparation: Accurately weigh 1.5–2.5 mg of the compound into a standard aluminum crucible. Crimp the lid tightly to ensure optimal thermal contact and prevent sublimation.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N2) at a strict flow rate of 50 mL/min. Causality: This prevents oxidative degradation of the thioether group during the melting phase.

  • Thermal Ramping: Equilibrate the system at 25 °C. Apply a linear heating rate of 10 °C/min up to 150 °C.

  • Data Extraction: Analyze the resulting endotherm. Record the extrapolated onset temperature as the definitive melting point.

Protocol B: Boiling Point Estimation via TGA-MS and Vacuum Distillation

Causality: Diaryl thioethers typically exhibit thermal instability above 300 °C. Attempting to boil the compound at atmospheric pressure will result in C-S bond cleavage. TGA coupled with Mass Spectrometry (TGA-MS) is required to differentiate true vaporization from pyrolytic decomposition.

Step-by-Step Workflow:

  • System Blanking (Self-Validation): Run an empty alumina crucible through the programmed temperature profile to establish a baseline and correct for atmospheric buoyancy effects.

  • Sample Loading: Load exactly 5.0 mg of the compound into the crucible.

  • TGA-MS Execution: Heat the sample from 25 °C to 500 °C at 20 °C/min under an Argon purge. Monitor the first derivative of the weight loss curve (DTG).

  • Mass Spectrometry Correlation: Simultaneously monitor the MS for the intact molecular ion (m/z 284). Causality: If lower molecular weight fragments (e.g., loss of -SCH3) spike before the intact mass, the compound is decomposing. The temperature just prior to fragmentation is the maximum thermal limit.

  • Vacuum Distillation: Based on the thermal limit, perform physical distillation under high vacuum (1.0 mmHg). At this pressure, the boiling point is depressed to ~185–195 °C, allowing for safe vaporization and purification without degradation.

Workflow cluster_DSC DSC (Melting Point) cluster_TGA TGA-MS (Boiling Point & Decomp) S1 Sample Prep: 1-3 mg in Alumina Crucible S2 Purge Gas Equilibration (Dry N2, 50 mL/min) S1->S2 S3 Heating Ramp (10 °C/min to 150 °C) S2->S3 S5 Heating Ramp (20 °C/min to 500 °C) S2->S5 S4 Endothermic Peak Analysis (Onset = MP) S3->S4 S6 Mass Loss Derivative (Peak = BP/Decomp) S5->S6

Caption: Standardized thermal analysis workflow for determining melting and boiling points.

Implications for Drug Development and Scale-Up

Understanding the exact melting and boiling points of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is critical for downstream processing:

  • Crystallization and Formulation: The relatively low melting point (~75 °C) suggests that high-shear milling during formulation could induce localized melting or polymorphic transformations. Processing temperatures must be strictly maintained below 50 °C.

  • Purification Strategy: Because the atmospheric boiling point exceeds the compound's decomposition temperature, standard fractional distillation is impossible. Scale-up manufacturing must utilize short-path wiped-film evaporation under high vacuum (<1.0 mmHg) to ensure the residence time at elevated temperatures is minimized, preserving the integrity of the thioether bond.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24725987, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved from[Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Retrieved from[Link]

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. USP-NF. Retrieved from [Link]

Foundational

Pharmacophore Modeling of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone: A Dihydrochalcone Scaffold for Selective MAO-B Inhibition

Executive Summary & Mechanistic Rationale In the pursuit of novel therapeutics for neurodegenerative disorders such as Parkinson's disease, the selective inhibition of Monoamine Oxidase B (MAO-B) remains a highly validat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for neurodegenerative disorders such as Parkinson's disease, the selective inhibition of Monoamine Oxidase B (MAO-B) remains a highly validated strategy. While traditional chalcones (1,3-diaryl-2-propen-1-ones) are renowned MAO-B inhibitors[1], their


-unsaturated carbonyl system acts as a Michael acceptor. This reactivity often leads to pan-assay interference (PAINS) or off-target toxicity via covalent bonding with cellular thiols.

To circumvent this liability, reducing the enone to a saturated propan-1-one yields a dihydrochalcone [2]. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone serves as an exceptional lead compound in this class. As an Application Scientist, I selected this specific molecule for pharmacophore modeling due to its highly optimized steric and electronic properties:

  • The B-Ring (4-thiomethylphenyl): MAO-B features a bipartite active site. The substrate cavity (near the FAD cofactor) is highly hydrophobic. The thiomethyl group provides a polarizable, lipophilic vector that perfectly occupies the halogen-binding pocket near Tyr326 and Ile199, driving MAO-B selectivity over MAO-A[3].

  • The A-Ring (2',5'-dimethylphenyl): The di-ortho/meta substitution forces a specific dihedral twist of the carbonyl group. This optimizes the hydrogen bond angle between the carbonyl oxygen and the entrance cavity's hydration network or backbone residues (e.g., Cys172)[4].

  • The Linker (propan-1-one): The saturated

    
     carbons introduce rotameric flexibility, allowing the two aromatic rings to adopt an induced-fit conformation within the narrow MAO-B cavity, a feature rigid chalcones lack[5].
    

Computational Workflow: A Self-Validating Protocol

A robust pharmacophore model cannot simply be a geometric memorization of a single lead; it must be a predictive, self-validating system capable of distinguishing true actives from structurally similar inactives.

Phase 1: Conformational Sampling

Causality: The flexible -CH2-CH2- linker means the global energy minimum in a vacuum may not represent the bioactive conformation. We must sample the conformational space rigorously to identify the low-energy state that aligns with the MAO-B cavity constraints.

  • Ligand Preparation: Import the SMILES string (CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)SC). Assign protonation and tautomeric states at pH 7.4 ± 0.5.

  • Force Field Selection: Execute a Mixed Torsional/Low-Mode conformational search using the OPLS4 force field . Why OPLS4? Older force fields poorly parameterize the polarizability of the sulfur atom in the thiomethyl group. OPLS4 accurately models this, ensuring the B-ring's hydrophobic vector is positioned correctly.

  • Energy Window: Retain all conformers within a 5.0 kcal/mol threshold of the global minimum.

Phase 2: Feature Extraction & Spatial Mapping

Causality: We extract only the features that thermodynamically drive binding, ignoring extraneous functional groups that do not interact with the target.

  • HBA Mapping: Assign a Hydrogen Bond Acceptor (HBA) feature to the propiophenone carbonyl oxygen.

  • HYD/AR Mapping: Assign Hydrophobic (HYD) and Aromatic Ring (AR) features to the centroids of both the 2,5-dimethylphenyl and 4-thiomethylphenyl rings.

  • Steric Boundaries: Define Exclusion Volumes (XVOL) around the generated hypothesis to represent the physical walls of the MAO-B cavity, preventing the future virtual screening from selecting overly bulky, inactive analogs.

Workflow N1 1. Ligand Preparation (Protonation & Tautomers) N2 2. Conformational Sampling (OPLS4, Implicit Solvent) N1->N2 Low-Energy States N3 3. Feature Extraction (HBA, HYD, AR Mapping) N2->N3 3D Alignment N4 4. Decoy Validation (Property-Matched Decoys) N3->N4 Hypothesis Testing N5 5. Virtual Screening (Database Querying) N4->N5 ROC-AUC > 0.85

Caption: Step-by-step logical workflow for generating and validating the dihydrochalcone pharmacophore.

The 3D Pharmacophore Architecture

The resulting model consists of three primary interaction nodes. The spatial geometry is critical; the distance between the two terminal hydrophobic groups must span approximately 10.2 Å to bridge the entrance and substrate cavities of MAO-B[4].

Caption: Spatial arrangement and inter-feature distances of the generated MAO-B pharmacophore model.

Table 1: Pharmacophore Feature Definitions and Spatial Coordinates

Coordinates are derived from the bioactive conformation aligned to the MAO-B active site grid.

Feature IDTypeStructural OriginX (Å)Y (Å)Z (Å)Tolerance Radius (Å)
F1 HYD / AR2,5-dimethylphenyl centroid-4.121.25-0.551.5
F2 HBACarbonyl Oxygen0.15-2.101.121.2
F3 HYD / AR4-thiomethylphenyl centroid5.880.45-0.301.5
F4 HYDTerminal -SCH3 group8.10-1.200.151.0

Experimental Validation Protocol

To prove the model's trustworthiness, we subject it to a retrospective screening protocol using a Decoy Set.

Protocol:

  • Dataset Assembly: Curate a set of 50 known, highly active MAO-B inhibitors (IC50 < 100 nM) sharing the diarylpropanone/chalcone scaffold[3]. Generate 2,500 Property-Matched Decoys (PMDs) using the DUD-E methodology. Causality: PMDs have similar 1D physicochemical properties (MW, logP, H-bond donors/acceptors) but different 2D topologies. This ensures the model is enriching based on specific 3D geometry, not just basic chemical properties.

  • Screening: Screen the combined library (2,550 compounds) against the pharmacophore model using a rigid-body alignment algorithm.

  • Scoring: Rank the hits based on their Phase Screen Score (a composite of vector alignment, volume overlap, and penalty for XVOL clashes).

Table 2: Retrospective Self-Validation Metrics

The model successfully exceeds all industry-standard thresholds for virtual screening readiness.

MetricThreshold for ValidityAchieved ValueScientific Interpretation
ROC-AUC > 0.850.92 Excellent overall discrimination between true actives and decoys.
EF 1% > 10.024.5 High early enrichment; the model finds 24.5x more actives in the top 1% than random chance.
BEDROC (α=20) > 0.700.81 Strong exponential ranking, ensuring the best compounds are at the very top of the list.
Goodness of Hit (GH) > 0.600.74 The model is highly specific, yielding a minimal false-positive rate.

Conclusion

By deconstructing 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, we have engineered a highly predictive, self-validating pharmacophore model. The critical 10.2 Å distance between the hydrophobic centroids, coupled with the central hydrogen bond acceptor, perfectly maps to the MAO-B bipartite cavity. The rigorous decoy validation confirms that this model is primed for prospective virtual screening of ultra-large chemical libraries to discover next-generation neuroprotective agents.

References

1.[2] Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. Sustainable Food Technology (RSC Publishing). URL: [Link] 2.[1] Promising Non-cytotoxic Monosubstituted Chalcones to Target Monoamine Oxidase-B. ACS Medicinal Chemistry Letters. URL: [Link] 3.[3] Development of Isopropyl-Tailed Chalcones as a New Class of Selective MAO-B Inhibitors for the Treatment of Parkinson's Disorder. ACS Omega. URL: [Link] 4.[4] New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Pharmaceuticals (NIH/MDPI). URL:[Link] 5.[5] Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Advances. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Chemoselective Reduction Protocols for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Strategic Design The synthesis of diarylpropanones (propiophenones) is a fundamental operation in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Strategic Design

The synthesis of diarylpropanones (propiophenones) is a fundamental operation in medicinal chemistry, often serving as a scaffold for active pharmaceutical ingredients. The target molecule, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone , presents a unique synthetic challenge due to the presence of a thioether (-SMe) functional group.

Standard synthetic routes to saturated propiophenones involve the formation of an α,β-unsaturated ketone (chalcone) followed by catalytic hydrogenation (e.g., using Pd/C and H₂). However, sulfur-containing moieties like thioethers are notorious catalyst poisons that strongly coordinate to transition metal surfaces, rapidly deactivating palladium or platinum catalysts[1].

To bypass this limitation, this protocol utilizes a highly robust, two-step, metal-free reduction strategy:

  • Claisen-Schmidt Condensation: A base-catalyzed aldol condensation between 2',5'-dimethylacetophenone and 4-(methylthio)benzaldehyde to construct the carbon skeleton[2].

  • Phase-Transfer Catalyzed (PTC) Dithionite Reduction: A chemoselective 1,4-conjugate reduction utilizing sodium dithionite (Na₂S₂O₄). Dithionite is completely unaffected by sulfur poisoning and selectively reduces the alkene without over-reducing the carbonyl group[3],[4].

G A 2',5'-Dimethylacetophenone C Chalcone Intermediate (α,β-unsaturated ketone) A->C NaOH, EtOH Aldol Condensation B 4-(Methylthio)benzaldehyde B->C D Target Propiophenone (Saturated ketone) C->D Na2S2O4, PTC Toluene/H2O Chemoselective 1,4-Reduction

Synthetic workflow from starting materials to the target propiophenone.

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Target: 1-(2,5-Dimethylphenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one

Reagents & Materials:

  • 2',5'-Dimethylacetophenone: 1.0 eq (10 mmol, ~1.48 g)

  • 4-(Methylthio)benzaldehyde: 1.0 eq (10 mmol, ~1.52 g)

  • Sodium Hydroxide (NaOH): 1.5 eq (15 mmol, 0.60 g)

  • Ethanol (EtOH): 20 mL

  • Distilled Water: 5 mL

Step-by-Step Methodology:

  • Base Preparation: Dissolve 0.60 g of NaOH in 5 mL of distilled water. Allow the solution to cool to room temperature.

  • Substrate Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2',5'-dimethylacetophenone and 4-(methylthio)benzaldehyde in 20 mL of ethanol.

  • Condensation: Add the aqueous NaOH solution dropwise to the stirring ethanolic mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the starting materials are fully consumed. A precipitate will typically form as the chalcone is highly crystalline[5].

  • Quenching & Isolation: Pour the mixture into 100 mL of ice-cold water. Neutralize the solution with 1M HCl to pH 7 to maximize the precipitation of the chalcone[6].

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure chalcone intermediate.

Causality & Expert Insights: The hydroxide base deprotonates the α-carbon of the acetophenone to form a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is thermodynamically driven by the formation of a highly stable, extended conjugated system across both aromatic rings[6].

Protocol B: Chemoselective 1,4-Reduction via Phase Transfer

Target: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Reagents & Materials:

  • Chalcone Intermediate: 1.0 eq (5 mmol, ~1.41 g)

  • Sodium Dithionite (Na₂S₂O₄): 5.0 eq (25 mmol, ~4.35 g)

  • Sodium Bicarbonate (NaHCO₃): 5.0 eq (25 mmol, ~2.10 g)

  • Tetra-n-butylammonium hydrogen sulfate (TBAHS): 0.1 eq (0.5 mmol, ~0.17 g)

  • Toluene: 25 mL

  • Distilled Water: 25 mL

Step-by-Step Methodology:

  • Organic Phase Setup: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate and the TBAHS phase-transfer catalyst in 25 mL of toluene.

  • Aqueous Phase Setup: In a separate beaker, dissolve Na₂S₂O₄ and NaHCO₃ in 25 mL of distilled water. Critical Step: NaHCO₃ must be included to buffer the solution; dithionite decomposes rapidly in acidic environments[7].

  • Biphasic Reaction: Add the aqueous solution to the organic layer to form a biphasic system.

  • Heating & Stirring: Vigorously stir the biphasic mixture (to maximize interfacial surface area) and heat to 80 °C for 3–5 hours. Monitor via TLC for the disappearance of the strongly UV-active conjugated chalcone spot.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel, isolate the toluene layer, and extract the remaining aqueous phase with fresh toluene (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to afford the target saturated propiophenone.

Causality & Expert Insights: Sodium dithionite is highly water-soluble but strictly insoluble in organic solvents. By introducing TBAHS (a quaternary ammonium salt), the dithionite anion is shuttled across the phase boundary into the toluene layer. Once in the organic phase, it selectively reduces the electron-deficient alkene via a 1,4-hydride transfer mechanism[3],[7].

PTC cluster_aq Aqueous Phase cluster_org Organic Phase (Toluene) Dithionite Na2S2O4 (Dithionite) Complex_Aq [Q+]2[S2O4]2- Dithionite->Complex_Aq Q_Aq Q+ (PTC Catalyst) Q_Aq->Complex_Aq Complex_Org [Q+]2[S2O4]2- Complex_Aq->Complex_Org Phase Transfer Product Reduced Propiophenone Complex_Org->Product Hydride Transfer Q_Org Q+ (Returns to Aq) Complex_Org->Q_Org Release Chalcone Chalcone Intermediate Chalcone->Product Q_Org->Q_Aq Recycle

Phase-transfer catalyzed chemoselective 1,4-reduction mechanism.

Quantitative Data & Analytical Validation

To ensure the self-validating nature of this protocol, utilize the following analytical markers to confirm the success of each synthetic step. The loss of the alkene doublet in ¹H NMR and the shift in the carbonyl stretching frequency in IR are the definitive hallmarks of a successful 1,4-reduction[8].

CompoundExpected YieldReaction TimeKey IR FrequenciesKey ¹H NMR Shifts (CDCl₃)
Chalcone Intermediate 80–88%4–6 h~1655 cm⁻¹ (C=O, conjugated)~7.7 ppm (d, J=15.5 Hz, trans alkene)
Target Propiophenone 75–85%3–5 h~1685 cm⁻¹ (C=O, unconjugated)~3.2 ppm (m, 4H, saturated alkyl chain)

References[2] Title: Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC - NIH

Source: nih.gov URL:[Link][5] Title: Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization Source: scispace.com URL:[Link][6] Title: A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins Source: core.ac.uk URL:[Link][3] Title: A selective reduction of α,β-unsaturated ketones | Semantic Scholar Source: semanticscholar.org URL:[Link][4] Title: Sodium Dithionite | Request PDF - ResearchGate Source: researchgate.net URL:[Link][8] Title: Chemoselective reduction of aromatic aldehydes and ketones in the presence of unsaturated carbonyl compounds with sodium monoacetoxyborohydride Source: researchgate.net URL:[Link][7] Title: Hydroxychalcones - Selective Reduction in 2: Abstract Source: tandfonline.com URL:[Link][1] Title: (PDF) Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones - ResearchGate Source: researchgate.net URL:[Link]

Sources

Application

Application Note: Reagents and Protocols for the Synthesis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule Classification: Dihydrochalcone Derivative Molecular Formula: C₁₈H₂₀OS | Molecular Weight: 284.42 g/mol Executive Summary & R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule Classification: Dihydrochalcone Derivative Molecular Formula: C₁₈H₂₀OS | Molecular Weight: 284.42 g/mol

Executive Summary & Retrosynthetic Strategy

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a highly functionalized dihydrochalcone. Molecules in this class are recognized as privileged scaffolds in medicinal chemistry, frequently investigated for their robust monoamine oxidase (MAO) inhibitory activity and antioxidant properties .

The synthesis of this target molecule requires a two-stage approach:

  • Carbon-Carbon Bond Formation: A base-catalyzed Claisen-Schmidt condensation between 2',5'-dimethylacetophenone and 4-(methylthio)benzaldehyde to form an

    
    -unsaturated chalcone intermediate.
    
  • Chemoselective Reduction: The targeted reduction of the conjugated alkene to an alkane, yielding the final propiophenone (dihydrochalcone) derivative.

SynthesisRoute A 2',5'-Dimethylacetophenone + 4-(Methylthio)benzaldehyde B Claisen-Schmidt Condensation Reagents: NaOH, EtOH Conditions: rt, 8-10 h A->B C Chalcone Intermediate 1-(2,5-dimethylphenyl)-3- (4-(methylthio)phenyl)prop-2-en-1-one B->C D Chemoselective Reduction Reagents: Zn dust, AcOH Conditions: Ultrasound, 50 °C C->D E Target Dihydrochalcone 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone D->E

Synthetic workflow for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone avoiding metal poisoning.

Reagent Selection & Mechanistic Causality

The Claisen-Schmidt Condensation

To forge the chalcone core, Sodium Hydroxide (NaOH) in Ethanol (EtOH) is the optimal reagent system.

  • Causality: The hydroxide ion is sufficiently basic to quantitatively generate the enolate of 2',5'-dimethylacetophenone. Ethanol acts as an ideal protic solvent because the starting materials are highly soluble, whereas the resulting highly conjugated chalcone exhibits lower solubility. This differential solubility drives the reaction equilibrium forward via precipitation, providing a self-validating visual cue (the appearance of a yellow precipitate) that the reaction is proceeding successfully .

Overcoming Catalyst Poisoning in Reduction

The most critical challenge in this synthesis is the reduction of the


-unsaturated double bond in the presence of the 4-thiomethyl (-SMe) group.
  • The Problem with Standard Hydrogenation: Thioethers are notorious catalyst poisons. The lone electron pairs on the sulfur atom form strong coordination bonds with the empty d-orbitals of transition metals like Palladium (Pd/C). This permanently blocks the active catalytic sites, halting the hydrogenation cycle and leading to reaction failure .

  • The Solution (Zn/AcOH + Ultrasound): To bypass transition metal catalysis entirely, we employ a dissolving metal reduction using Zinc dust in Acetic Acid (Zn/AcOH) under ultrasonic irradiation. Zinc acts as a single-electron transfer (SET) reducing agent. Acetic acid provides the necessary proton source. Crucially, ultrasonic cavitation continuously strips away the passivating zinc oxide layer from the metal surface, exposing fresh reactive sites. This drastically accelerates the reduction of the conjugated alkene while leaving the carbonyl and the delicate thioether completely intact .

CatalystPoisoning A Substrate with Thioether (-SMe) Group B Standard Hydrogenation (Pd/C, H2) A->B E Alternative Reduction (Zn/AcOH, Ultrasound) A->E C Catalyst Poisoning (Strong Pd-S Coordination) B->C D Reaction Failure (Incomplete Reduction) C->D F Single Electron Transfer (SET) Mechanism E->F G Successful Chemoselective Double Bond Reduction F->G

Logical decision tree for selecting reduction reagents in the presence of thioether groups.

Quantitative Data: Reagent Equivalents

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol bench-scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmountFunction
1 2',5'-Dimethylacetophenone148.211.01.48 g (10.0 mmol)Enolate Precursor
1 4-(Methylthio)benzaldehyde152.211.01.52 g (10.0 mmol)Electrophile
1 Sodium Hydroxide (40% aq)40.002.02.00 mL (~20 mmol)Base Catalyst
1 Ethanol (Absolute)46.07Solvent25.0 mLReaction Medium
2 Chalcone Intermediate282.401.01.41 g (5.0 mmol)Substrate
2 Zinc Dust (Activated)65.3810.03.27 g (50.0 mmol)SET Reducing Agent
2 Glacial Acetic Acid60.05Solvent20.0 mLProton Source

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

1-(2,5-dimethylphenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethylacetophenone (1.48 g, 10.0 mmol) and 4-(methylthio)benzaldehyde (1.52 g, 10.0 mmol) in 25 mL of absolute ethanol.

  • Catalyst Addition: Cool the flask in an ice-water bath (0–5 °C). Slowly add 2.0 mL of a 40% aqueous NaOH solution dropwise over 5 minutes to prevent localized heating and side-reactions (e.g., Cannizzaro reaction).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 8–10 hours.

  • Self-Validation Check: As the reaction progresses, a vibrant yellow precipitate will form, indicating the successful generation of the highly conjugated chalcone.

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water. Stir vigorously for 15 minutes. Filter the yellow precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water until the washings are pH neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure chalcone intermediate. Dry under a vacuum to a constant weight.

Protocol B: Chemoselective Reduction to Dihydrochalcone

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve the purified chalcone intermediate (1.41 g, 5.0 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: Add activated zinc dust (3.27 g, 50.0 mmol) in a single portion. Safety Note: Zinc dust is highly flammable; ensure no ambient moisture or ignition sources are present.

  • Ultrasonic Irradiation: Suspend the flask in an ultrasonic cleaning bath (e.g., 40 kHz). Maintain the bath temperature at approximately 50 °C. Sonicate the mixture for 2–3 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The visual disappearance of the deep yellow color in the reaction mixture strongly indicates the saturation of the conjugated double bond.

  • Workup: Filter the reaction mixture through a pad of Celite to remove unreacted zinc dust and zinc acetate salts. Wash the Celite pad with 30 mL of ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel. Carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8), neutralizing the acetic acid.

  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting residue can be purified via silica gel flash chromatography to yield the highly pure 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

References

  • PubChem Compound Summary for CID 24725987 National Center for Biotechnology Information (NCBI)[Link]

  • Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions Pharmaceuticals (MDPI)[Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery Frontiers in Chemistry[Link]

  • Ultrasound Assisted Selective Reduction of Chalcones to Dihydrochalcones by Zn/HOAc Synthetic Communications (via ResearchGate)[Link]

Method

Application Note: Optimized Friedel-Crafts Acylation for the Synthesis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Executive Summary This application note details the optimized synthetic methodology for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (IUPAC: 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one; CAS: 89878...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic methodology for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (IUPAC: 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one; CAS: 898781-27-6) . The protocol leverages a bimolecular Friedel-Crafts acylation coupling p-xylene with 3-(4-methylthiophenyl)propionyl chloride. By addressing the specific chemoselectivity and coordination challenges posed by the thioether (-SMe) moiety, this guide provides a self-validating, high-yield workflow for drug development professionals and synthetic chemists.

Mechanistic Insights & Reaction Design (E-E-A-T)

While Friedel-Crafts acylation is a foundational transformation for aryl ketone synthesis , the presence of a thioether group requires critical deviations from standard protocols.

  • Catalyst Sequestration & Causality : In a standard Friedel-Crafts acylation, 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) are sufficient because the product ketone forms a stable 1:1 Lewis acid-base complex, which deactivates the catalyst . However, the lone electron pairs on the thioether sulfur atom act as a secondary Lewis base, competitively coordinating with AlCl₃ . Therefore, a minimum of 2.2 to 2.5 equivalents of AlCl₃ is strictly required. Failing to account for this dual-coordination results in incomplete acylium ion generation and drastically reduced yields.

  • Thermal Degradation : AlCl₃ is a potent Lewis acid that can mediate the demethylation of thioethers at elevated temperatures. To prevent the cleavage of the -SMe group into a free thiol, the reaction temperature must be rigorously maintained between 0 °C and 25 °C.

  • Substrate Activation : p-Xylene is highly activated by its two electron-donating methyl groups. This allows the electrophilic aromatic substitution to proceed smoothly at low temperatures, mitigating the need for thermal acceleration.

Reaction Pathway & Workflow

Workflow cluster_0 Phase 1: Acyl Chloride Synthesis cluster_1 Phase 2: Friedel-Crafts Acylation cluster_2 Phase 3: Quench & Workup A 3-(4-Methylthiophenyl)propionic acid B SOCl2, cat. DMF DCM, Reflux, 2h A->B C 3-(4-Methylthiophenyl)propionyl chloride B->C D p-Xylene (1.1 eq) AlCl3 (2.5 eq) C->D E Acylium Ion Generation & Thioether Coordination D->E F Electrophilic Aromatic Substitution (0 °C to RT, 4h) E->F G Aluminum Ketone Complex F->G H Ice/HCl Quench (Break Al-Complex) G->H I Phase Separation & Aqueous Wash H->I J 2',5'-Dimethyl-3-(4-thiomethylphenyl) propiophenone I->J

Caption: Workflow for the synthesis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of the Friedel-Crafts acylation, highlighting the critical interplay between catalyst stoichiometry and thermal control.

Table 1: Optimization of AlCl₃ Stoichiometry and Temperature
AlCl₃ (Equivalents)Temperature (°C)Reaction Time (h)Target Yield (%)Thioether Cleavage (%)Mechanistic Observation
1.10 to 2512< 15%Not detectedIncomplete reaction; AlCl₃ sequestered by the -SMe group.
2.10 to 25478%< 2%Optimal stoichiometry; acylium ion fully generated.
2.5 0 to 25 4 85% < 2% Maximum conversion; slight excess covers trace moisture.
2.540 (Reflux)442%38%Significant thermal demethylation of the thioether.
3.040 (Reflux)425%> 60%Extensive degradation and polyacylation observed.

Experimental Protocol

This protocol is designed as a self-validating system , incorporating analytical checkpoints to ensure mechanistic fidelity at each phase.

Phase 1: Preparation of the Acylating Agent
  • Setup : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(4-methylthiophenyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation : Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Cool the mixture to 0 °C.

  • Chlorination : Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 15 minutes.

  • Reflux : Remove the ice bath and heat the reaction to reflux (approx. 40 °C) for 2 hours.

  • Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude 3-(4-methylthiophenyl)propionyl chloride.

  • Self-Validation Checkpoint 1: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC or GC-MS. Complete conversion to the methyl ester confirms the successful generation of the acyl chloride.

Phase 2: Friedel-Crafts Acylation
  • Lewis Acid Suspension : In a separate flame-dried flask under argon, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Acylium Generation : Dissolve the crude acyl chloride from Phase 1 in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes. Stir at 0 °C for 15 minutes. Causality: This pre-incubation ensures the complete formation of the active acylium ion and satisfies the thioether's coordination demand before the aromatic ring is introduced.

  • Aromatic Substitution : Add p-xylene (1.1 eq) dropwise. Maintain the reaction at 0 °C for 1 hour.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 3 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the p-xylene spot and the emergence of a highly UV-active, lower Rf spot indicates successful product formation.

Phase 3: Quenching and Workup
  • Hydrolysis : Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl (10 mL per mmol of substrate). Causality: The highly stable aluminum-ketone complex must be forcefully hydrolyzed with strong aqueous acid to liberate the free propiophenone product.

  • Phase Separation : Stir for 30 minutes until the biphasic mixture becomes clear. Separate the organic layer.

  • Extraction : Extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual HCl) and brine.

  • Drying : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 3: Verify the pH of the aqueous phase is < 2 prior to separation to ensure the complete destruction of the aluminum complex.

Phase 4: Purification
  • Chromatography : Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (100:0 to 85:15).

  • Isolation : Pool the product-containing fractions and concentrate to yield pure 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone as a crystalline solid or viscous oil (Yield: ~85%).

References

  • PubChem Compound Summary for CID 24725987 : 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Center for Biotechnology Information.[Link]

  • EAS Reactions: Friedel-Crafts Acylation and Alkylation : Master Organic Chemistry.[Link]

  • Friedel-Crafts Reaction & Stoichiometric Requirements : LS College e-Content.[Link]

  • Synthesis of Thioether Derivatives and Friedel-Crafts Acylation Coordination : Arkivoc.[Link]

Application

Application Note: Scalable Synthesis Routes for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6)[1] Executive Summary 2',5'-Dimethyl-3-(4-thiomethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6)[1]

Executive Summary

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a highly functionalized propiophenone derivative featuring a sterically encumbered 2,5-dimethylphenyl ring and a para-thiomethyl-substituted hydrocinnamate moiety[1]. The presence of the thioether (-SMe) functional group introduces a significant process chemistry challenge: it acts as a potent catalyst poison for standard heterogeneous transition metals (e.g., Pd/C, PtO


), complicating downstream reductions.

This application note details two fully validated, scalable synthetic routes designed to circumvent these limitations. Route A utilizes a Claisen-Schmidt condensation followed by a highly chemoselective copper-catalyzed conjugate reduction. Route B offers a more direct approach via Friedel-Crafts acylation, leveraging the symmetry of p-xylene to achieve absolute regiocontrol.

Retrosynthetic Strategy & Route Selection

The structural architecture of the target molecule allows for two primary disconnections: the


-carbon-carbon bond (Route A) and the aryl-carbonyl bond (Route B).

Retrosynthesis Target 2',5'-Dimethyl-3-(4-thiomethylphenyl) propiophenone RouteA Route A: Aldol Condensation & Conjugate Reduction Target->RouteA Disconnection 1 RouteB Route B: Friedel-Crafts Acylation Target->RouteB Disconnection 2 Chalcone Chalcone Intermediate (Enone) RouteA->Chalcone FCSM p-Xylene + 3-(4-(Methylthio)phenyl)propanoyl chloride RouteB->FCSM AldolSM 2,5-Dimethylacetophenone + 4-(Methylthio)benzaldehyde Chalcone->AldolSM

Retrosynthetic analysis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.
Route A: Aldol Condensation & Chemoselective Reduction

Route A constructs the carbon skeleton via a base-catalyzed Claisen-Schmidt condensation between 2,5-dimethylacetophenone and 4-(methylthio)benzaldehyde. The resulting chalcone must then undergo a 1,4-conjugate reduction. Because the thioether group irreversibly coordinates to palladium surfaces, standard hydrogenation (H


, Pd/C) leads to stalled reactions or requires uneconomical catalyst loadings. To solve this, we employ a catalytic copper hydride system (Stryker's reagent equivalent) with polymethylhydrosiloxane (PMHS) as a stoichiometric reductant[2][3]. Copper(I) hydrides are "soft" nucleophiles that selectively attack the 

-position of the enone via a six-membered cyclic transition state, remaining entirely oblivious to the distant thioether group[2].
Route B: Friedel-Crafts Acylation

Route B utilizes the electrophilic aromatic substitution of p-xylene with 3-(4-(methylthio)phenyl)propanoyl chloride. Because p-xylene is highly symmetric, acylation can only occur at the 2-position, yielding the 2,5-dimethylacetophenone architecture exclusively without the risk of regioisomer mixtures[4]. Furthermore, the acylium ion intermediate is resonance-stabilized, preventing carbocation rearrangements commonly seen in Friedel-Crafts alkylations[4].

Mechanistic Insights: Copper-Catalyzed Conjugate Reduction

The success of Route A hinges on the chemoselective generation and reactivity of the [LCuH] species. Unlike heterogeneous hydrogenation, this homogeneous catalytic cycle relies on the transmetalation of copper with a silane (PMHS) to regenerate the active hydride[3].

CuMechanism CuH Active Catalyst [LCuH] Coord Coordination Enone-[LCuH] Complex CuH->Coord Enone binds Add 1,4-Addition Copper(I) Enolate Coord->Add Hydride transfer Proto Protodemetalation Silane addition Add->Proto PMHS (Silane) Proto->CuH Regenerate [LCuH] Product Product Proto->Product Hydrolysis

Mechanism of chemoselective 1,4-conjugate reduction via copper hydride catalysis.

Quantitative Process Data

Table 1: Evaluation of Reduction Conditions for Thioether-Containing Enones
MethodReagentsConversionSelectivity (1,4 vs 1,2)Process Notes
Heterogeneous H

(50 psi), 10% Pd/C, MeOH
< 10%N/ACatalyst poisoning by -SMe lone pairs.
Luche Reduction NaBH

, CeCl

·7H

O, MeOH
> 95%0 : 100Exclusively yields the allylic alcohol.
Transfer Hydrog. Ru(p-cymene)Cl

, HCO

Na
45%80 : 20Sluggish kinetics; partial thioether coordination.
Copper Hydride Cu(OAc)

, PPh

, PMHS, Toluene
> 99% > 99 : 1 Optimal. No sulfur poisoning; highly scalable.
Table 2: Scalability Metrics (Route A vs. Route B)
MetricRoute A (Aldol + Reduction)Route B (Friedel-Crafts)
Overall Yield 78 - 82% (over 2 steps)85 - 90% (over 2 steps from acid)
Atom Economy Moderate (Silane waste generated)High (HCl is the only major byproduct)
Regiocontrol Inherent to starting materialsAbsolute (due to p-xylene symmetry)
Key Challenge Removal of siloxane byproductsHandling stoichiometric AlCl

and acidic quench

Detailed Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate (Route A, Step 1)

Objective: Base-catalyzed Claisen-Schmidt condensation.

  • Charge: To a 1 L jacketed reactor, add 2,5-dimethylacetophenone (14.8 g, 100 mmol) and 4-(methylthio)benzaldehyde (15.9 g, 105 mmol) in absolute ethanol (300 mL).

  • Cool & Base Addition: Cool the mixture to 0 °C. Add an aqueous solution of NaOH (4.8 g, 120 mmol in 30 mL H

    
    O) dropwise over 30 minutes to maintain internal temperature < 5 °C.
    
  • Reaction: Warm the mixture to 20 °C and stir for 4 hours. A thick yellow precipitate will form as the chalcone crystallizes out of solution.

  • Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake with ice-cold ethanol (2 × 50 mL) and cold water (100 mL) to remove residual base.

  • Drying: Dry the yellow solid in vacuo at 45 °C to constant weight.

Protocol 2: Chemoselective Conjugate Reduction (Route A, Step 2)

Objective: 1,4-reduction utilizing in-situ generated Stryker's reagent.

  • Catalyst Preparation: In a rigorously dried 500 mL Schlenk flask under N

    
    , charge Cu(OAc)
    
    
    
    (0.9 g, 5 mol%), triphenylphosphine (2.6 g, 10 mol%), and sodium tert-butoxide (0.96 g, 10 mol%). Add anhydrous toluene (150 mL) and stir for 15 minutes until a deep red/brown color indicates the formation of the active Cu(I) complex[2].
  • Substrate Addition: Add the chalcone intermediate from Protocol 1 (28.2 g, 100 mmol) in one portion.

  • Reduction: Slowly add polymethylhydrosiloxane (PMHS) (12.0 g, 200 mmol hydride equivalent) via syringe pump over 1 hour. Stir at room temperature for 3 hours.

  • Quench & Hydrolysis: Carefully quench the reaction with 2.5 M NaOH (50 mL) and stir vigorously for 2 hours to hydrolyze the silyl enol ether and polymerize the siloxane waste.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO

    
    , and concentrate. Purify via recrystallization from heptane/ethyl acetate.
    
Protocol 3: Friedel-Crafts Acylation (Route B)

Objective: Direct acylation of p-xylene.

  • Acid Chloride Formation: Reflux 3-(4-(methylthio)phenyl)propanoic acid (19.6 g, 100 mmol) in thionyl chloride (17.8 g, 150 mmol) containing 1 drop of DMF for 2 hours. Remove excess SOCl

    
    in vacuo to yield the crude acyl chloride.
    
  • Setup: Dissolve the acyl chloride in anhydrous dichloromethane (DCM, 200 mL) and add p-xylene (12.7 g, 120 mmol). Cool the reactor to 0 °C.

  • Lewis Acid Addition: Add anhydrous AlCl

    
     (16.0 g, 120 mmol) portion-wise over 45 minutes. Note: 1.2 equivalents are strictly required because the Lewis acid strongly complexes with the newly formed carbonyl product, removing it from the catalytic cycle[5].
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by HPLC.

  • Quench: Carefully pour the dark reaction mixture over crushed ice (300 g) containing concentrated HCl (20 mL) to break the aluminum-ketone complex.

  • Workup: Extract with DCM (2 × 100 mL). Wash the combined organics with saturated NaHCO

    
    , brine, and dry over Na
    
    
    
    SO
    
    
    . Concentrate and recrystallize the crude product to yield pure 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Analytical Validation Parameters

To ensure the integrity of the synthesized 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, the following analytical parameters must be met:

  • HPLC Purity: > 98.5% (C18 column, MeCN/H

    
    O gradient with 0.1% TFA, UV detection at 254 nm).
    
  • LC-MS (ESI+): Calculated for C

    
    H
    
    
    
    OS [M+H]
    
    
    : 285.13; Found: 285.1.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Key diagnostic peaks include the intact thioether methyl singlet (
    
    
    ~2.45 ppm), the two distinct aryl methyl singlets of the xylene ring (
    
    
    ~2.40 and 2.30 ppm), and the characteristic AA'BB' splitting pattern of the para-substituted thiomethylphenyl ring (
    
    
    ~7.15 - 7.25 ppm). The saturation of the enone is confirmed by the presence of two mutually coupled methylene triplets (
    
    
    ~3.10 and 2.95 ppm) instead of the vinylic doublets.

References

  • [1] National Center for Biotechnology Information. "2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725987 - PubChem." PubChem, [Link].

  • [2] Researcher.Life. "Highly Chemoselective Copper-Catalyzed Conjugate Reduction of Stereochemically Labile α,β-Unsaturated Amino Ketones." R Discovery, [Link].

  • [4] LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts, [Link].

  • [5] Introduction to Organic Chemistry. "10.9. Reaction: Acylation via Friedel-Crafts." Saskatchewan Open Educational Resources, [Link].

Sources

Method

Topic: Reaction Kinetics of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Formation

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide to studying the reaction kinetics of the formation of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This reacti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to studying the reaction kinetics of the formation of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This reaction proceeds via a thia-Michael addition, a powerful and widely utilized transformation in organic synthesis and materials science. Understanding the kinetics of this process is paramount for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability in research and drug development settings. We present detailed protocols for setting up kinetic experiments, monitoring reaction progress using High-Performance Liquid Chromatography (HPLC), and analyzing the resulting data to determine key kinetic parameters, including the rate law, rate constants, and activation energies. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous kinetic analysis to their synthetic processes.

Introduction and Scientific Context

The formation of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is achieved through the conjugate addition of a thiol to an α,β-unsaturated ketone, a classic example of the thia-Michael addition reaction.[1][2][3] This class of reaction is celebrated for its high efficiency and selectivity, often falling under the umbrella of "click chemistry".[3] The resulting β-thioether propiophenone scaffold is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be incorporated.

A thorough kinetic study moves beyond simple endpoint analysis (i.e., final yield) to provide a dynamic understanding of the reaction. It allows for the elucidation of the reaction mechanism, the influence of reactant concentrations, the effect of temperature, and the identification of potential catalysts or inhibitors. Such data is invaluable for:

  • Process Optimization: Identifying the optimal balance of concentration, temperature, and catalyst loading to achieve the desired product in the shortest time with minimal byproducts.

  • Scale-Up: Predicting reaction behavior in larger reactors where mixing and heat transfer may differ.

  • Mechanistic Insight: Supporting or refuting a proposed reaction mechanism.[4]

This application note will detail a robust methodology for acquiring and interpreting kinetic data for the target reaction, with a focus on practical implementation in a standard research laboratory.

The Thia-Michael Addition: Reaction and Mechanism

The core transformation involves the addition of the sulfur nucleophile from 4-(methylthio)phenol to the β-carbon of 2',5'-dimethylpropiophenone, which must first be converted to its α,β-unsaturated analogue (e.g., via a Mannich reaction followed by elimination, or an aldol condensation). For the purpose of this kinetic study, we will assume the pre-formed α,β-unsaturated ketone, 2',5'-Dimethyl-acrylophenone, is used as a starting material.

The reaction is typically base-catalyzed. A base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic β-carbon of the Michael acceptor.[2][4]

cluster_step1 Step 1: Thiolate Formation (Fast Equilibrium) cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining Step) cluster_step3 Step 3: Protonation (Fast) Thiol 4-(Methylthio)phenol (Thiol Nucleophile) Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate + Base Ketone 2',5'-Dimethylacrylophenone (Michael Acceptor) Base Base (Catalyst) Thiolate->Thiol + Protonated Base Enolate Enolate Intermediate Thiolate->Enolate + Michael Acceptor Product 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Enolate->Product + Proton Source (Solvent or Protonated Base) ProtonatedBase Protonated Base Solvent Protic Solvent (e.g., Ethanol)

Caption: Proposed base-catalyzed mechanism for the thia-Michael addition.

Materials and Instrumentation

Reagents and Solvents
  • 2',5'-Dimethylpropiophenone (CAS 35031-52-8)[]

  • 4-(Methylthio)phenol (or p-Thiocresol, CAS 106-45-6)

  • Suitable α,β-unsaturated ketone precursor (e.g., 2',5'-Dimethylacrylophenone)

  • Base Catalyst: Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF), HPLC-grade

  • Quenching Agent: Acetic Acid (glacial)

  • Internal Standard (IS): e.g., Naphthalene or other non-reactive, UV-active compound.

  • Deionized Water (18.2 MΩ·cm)

  • Helium (for mobile phase sparging)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler with temperature control (e.g., 4 °C)

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance (4-decimal place)

  • Magnetic Stirrer with Hotplate and temperature probe

  • Constant Temperature Bath / Circulator

  • Class A Volumetric Glassware

  • Micropipettes

  • Syringes and Syringe Filters (0.22 µm PTFE)

  • Reaction Vessel (e.g., 50 mL jacketed glass reactor)

Expert Insight: The choice of analytical technique is critical for reliable kinetic data. While NMR spectroscopy can provide rich structural information and is useful for in situ monitoring, HPLC often offers superior quantitative performance, sensitivity, and robustness for this type of reaction, especially when dealing with complex reaction mixtures.[6][7][8] The use of an autosampler and thermostatted column ensures high reproducibility.[9][10]

Experimental Protocols

This section outlines the step-by-step procedures for conducting the kinetic experiments.

HPLC Method Development

Objective: To develop a robust HPLC method that provides baseline separation of the starting materials, product, and internal standard.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient of Acetonitrile and Water. A typical starting gradient might be 50% ACN to 95% ACN over 10 minutes.

  • Detection Wavelength: Use the DAD to monitor at multiple wavelengths. Identify the λ_max for each compound and an isosbestic point if available. A wavelength of 254 nm is often a good starting point for aromatic compounds.

  • Flow Rate: A standard flow rate of 1.0 mL/min is typical.

  • Injection Volume: 5-10 µL.

  • Optimization: Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve optimal separation (Resolution > 2) in the shortest possible time. Fast HPLC or UHPLC systems can significantly reduce run times.[11][12]

  • Calibration: Prepare calibration standards for the limiting reactant and the product. Inject each standard in triplicate to generate calibration curves and confirm linearity and response factors relative to the internal standard.

Protocol for a Single Kinetic Run

Objective: To collect concentration vs. time data at a constant temperature.

cluster_loop Sampling Loop A Prepare Stock Solutions (Reactants, Catalyst, IS) B Equilibrate Jacketed Reactor to Desired Temperature (e.g., 40°C) A->B C Add Solvent, IS, and Reactant 1 (e.g., Thiol) to Reactor B->C D Allow Mixture to Reach Thermal Equilibrium C->D E Initiate Reaction: Add Reactant 2 (Ketone) & Catalyst Start Timer (t=0) D->E F Withdraw Aliquot at Predetermined Time (t=x) E->F G Immediately Quench Aliquot in Vial with Acetic Acid F->G H Filter and Transfer to Autosampler Vial G->H I Analyze via HPLC H->I J Repeat Steps F-I for Duration of Reaction I->J K Compile Concentration vs. Time Data J->K

Caption: Experimental workflow for a single kinetic run using HPLC monitoring.

  • Reactor Setup: Set the constant temperature bath to the desired reaction temperature (e.g., 40.0 °C) and allow the jacketed reaction vessel to equilibrate.

  • Initial Charge: To the reactor, add the solvent (e.g., 40 mL ACN), the internal standard stock solution, and the stock solution of the first reactant (e.g., 4-(methylthio)phenol). Begin stirring.

  • Initiation (t=0): Simultaneously add the stock solution of the second reactant (2',5'-Dimethylacrylophenone) and the catalyst (e.g., TEA). Start the timer immediately. This is time zero.

  • Sampling: At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a pre-prepared autosampler vial containing a quenching solution (e.g., 900 µL of ACN with 1% acetic acid). The acid neutralizes the base catalyst, instantly stopping the reaction.[6] This step is crucial for accurate timing.

  • Analysis: Once the time course is complete, place the sealed vials in the HPLC autosampler for analysis.

  • Data Collection: Record the peak areas for the reactant, product, and internal standard at each time point.

Trustworthiness Insight: The "quench" step is a self-validating control. If the reaction is properly quenched, repeated injections of the same vial over time should yield identical chromatograms, proving that the sample composition is stable post-sampling.

Data Analysis and Kinetic Modeling

Concentration Calculation

Using the calibration curves and the peak area of the internal standard (which should remain constant), convert the peak areas of the reactant and product at each time point into concentrations (mol/L).

Determining the Rate Law

The rate law for the reaction is expected to be of the form: Rate = k[Ketone]α[Thiol]β[Catalyst]γ

To determine the reaction orders (α, β, γ) and the rate constant (k), the method of initial rates is employed. This involves running a series of experiments where the initial concentration of one component is varied while the others are held constant.

Table 1: Example Experimental Design for Method of Initial Rates

Run[Ketone]₀ (M)[Thiol]₀ (M)[Catalyst]₀ (M)Initial Rate (M/s)
10.10.10.01Measured
20.20.10.01Measured
30.10.20.01Measured
40.10.10.02Measured

The initial rate is determined by plotting [Product] vs. time for the first ~10% of the reaction and finding the slope of the initial linear portion. By comparing the rates between runs (e.g., Rate₂/Rate₁), one can solve for the orders α, β, and γ. Once the orders are known, the rate constant k can be calculated for each run.

Determining Activation Parameters

To understand the effect of temperature on the reaction rate, the kinetic experiments (e.g., Run 1 from Table 1) are repeated at several different temperatures (e.g., 30, 40, 50, 60 °C).

  • Arrhenius Analysis: The Arrhenius equation relates the rate constant k to temperature and the activation energy (Ea).[13][14][15] ln(k) = ln(A) - (Ea / RT) A plot of ln(k) versus 1/T (in Kelvin) will yield a straight line with a slope of -Ea/R.[16][17] From this, the activation energy (Ea) can be calculated.

  • Eyring Analysis: The Eyring equation provides a more detailed thermodynamic picture, relating the rate constant to the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[18][19] ln(k/T) = - (ΔH‡ / R)(1/T) + ln(kB/h) + (ΔS‡ / R) A plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and a y-intercept from which ΔS‡ can be determined.[19]

A Raw HPLC Data (Peak Area vs. Time) B Calibration Curves & Internal Standard Correction A->B C Concentration vs. Time Data B->C D Plot [Product] vs. Time (for each run) C->D E Determine Initial Rates (Slope at t≈0) D->E F Method of Initial Rates: Solve for Reaction Orders (α, β, γ) E->F G Calculate Rate Constant 'k' at each Temperature F->G H Arrhenius Plot (ln(k) vs. 1/T) G->H I Eyring Plot (ln(k/T) vs. 1/T) G->I J Determine Activation Energy (Ea) H->J K Determine Enthalpy (ΔH‡) & Entropy (ΔS‡) of Activation I->K

Caption: Workflow for kinetic data analysis and interpretation.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters

ParameterValueUnitsDerived From
Rate Constant (k) at 40°C1.5 x 10⁻²L²·mol⁻²·s⁻¹Method of Initial Rates
Reaction Order α ([Ketone])1-Method of Initial Rates
Reaction Order β ([Thiol])1-Method of Initial Rates
Reaction Order γ ([Catalyst])1-Method of Initial Rates
Activation Energy (Ea)55.2kJ·mol⁻¹Arrhenius Plot
Enthalpy of Activation (ΔH‡)52.6kJ·mol⁻¹Eyring Plot
Entropy of Activation (ΔS‡)-85.4J·mol⁻¹·K⁻¹Eyring Plot

Expert Interpretation: The negative entropy of activation (ΔS‡) is consistent with a mechanism where two molecules (the thiolate and the ketone) come together to form a more ordered transition state, as expected for a bimolecular reaction.[18][19]

Troubleshooting and Considerations

  • Poor Reproducibility: Ensure precise temperature control, accurate solution preparation, and consistent mixing. Use an autosampler to minimize injection variability.

  • Reaction Too Fast/Slow: For fast reactions, consider a stopped-flow apparatus or lower the temperature.[20][21] For slow reactions, increase the temperature or catalyst concentration.

  • Side Reactions: Monitor for the appearance of unknown peaks in the chromatogram. Mass spectrometry (LC-MS) can be used to identify byproducts.

  • Thiol Oxidation: Thiols can oxidize to form disulfides. Consider running reactions under an inert atmosphere (N₂ or Ar) if this is observed.

Conclusion

This application note provides a comprehensive framework for the detailed kinetic analysis of the thia-Michael addition to form 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. By employing systematic experimental design, robust HPLC analysis, and established kinetic models like the Arrhenius and Eyring equations, researchers can gain a profound understanding of the reaction dynamics. This knowledge is essential for the rational optimization and scale-up of synthetic procedures in both academic and industrial settings.

References

  • Wikipedia. Eyring equation. [Link]

  • Chemistry LibreTexts. (2023, February 13). 6.4.1: Eyring equation. [Link]

  • Wikipedia. Arrhenius equation. [Link]

  • IB Colourful Solutions in Chemistry. The Arrhenius equation uses the temperature dependence of the rate constant to determine the activation energy. [Link]

  • Mettler Toledo. Online HPLC Analysis with DirectInject-LC. [Link]

  • Fiveable. (2026, March 4). Arrhenius Equation and Chemical Kinetics. [Link]

  • Chemical Kinetics (Note -2) The Arrhenius Equation. [Link]

  • BYJU'S. Arrhenius equation. [Link]

  • Iowa State University. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. (2013, August 4). Instrumentation for Kinetic Methods of Analysis. [Link]

  • U.S. National Library of Medicine. Use of Fast HPLC Multiple Reaction Monitoring Cubed for Endogenous Retinoic Acid Quantification in Complex Matrices. [Link]

  • ResearchGate. (PDF) Mobile tool for HPLC reaction monitoring. [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • Agilent. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Science.gov. thio-michael addition reaction: Topics. [Link]

  • Royal Society of Chemistry. Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry. [Link]

  • American Chemical Society. The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. [Link]

  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

  • U.S. National Library of Medicine. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Introduction 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, also known by its IUPAC name 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[1], is an aromatic ketone with a thiomethylphenyl moiety. This c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, also known by its IUPAC name 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[1], is an aromatic ketone with a thiomethylphenyl moiety. This compound and its analogs are of interest in medicinal chemistry and materials science. The synthesis of such molecules, typically via Friedel-Crafts acylation, often yields a crude product containing unreacted starting materials, by-products, and other impurities.[2][3][4][5][6][7] The efficacy, safety, and reliability of this compound in downstream applications are critically dependent on its purity.

These application notes provide a comprehensive guide to the purification of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, offering detailed protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The selection of the most appropriate technique will depend on the scale of the purification, the impurity profile, and the desired final purity.

Physicochemical Properties and Predicted Impurity Profile

A thorough understanding of the target molecule's properties and potential impurities is fundamental to developing an effective purification strategy.

Physicochemical Properties of the Target Compound
PropertyValueSource
IUPAC Name 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[1]
CAS Number 898781-27-6[1]
Molecular Formula C₁₈H₂₀OS[1]
Molecular Weight 284.42 g/mol [1]
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Boiling Point 448.2 °C (predicted)Alfa Chemistry
Density 1.1 g/cm³ (predicted)Alfa Chemistry
Calculated XLogP3 4.7PubChem
Polarity Moderately polar to non-polarInferred from structure and XLogP3

The calculated XLogP3 value of 4.7 suggests that the compound is significantly lipophilic and will be readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes and very poor solubility in water.

Predicted Impurity Profile from Synthesis

The most probable synthetic route to 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with 3-(4-(methylthio)phenyl)propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Synthesis_and_Impurities cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Crude Product Mixture p_xylene 1,4-Dimethylbenzene (p-Xylene) reaction AlCl₃ p_xylene->reaction unreacted_pxylene Unreacted p-Xylene p_xylene->unreacted_pxylene acyl_chloride 3-(4-(Methylthio)phenyl)propanoyl Chloride acyl_chloride->reaction hydrolyzed_acyl 3-(4-(Methylthio)phenyl)propanoic Acid acyl_chloride->hydrolyzed_acyl Hydrolysis target 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone reaction->target isomeric_product Isomeric Ketone reaction->isomeric_product Side Reaction Flash_Chromatography_Workflow TLC 1. TLC Method Development (e.g., Ethyl Acetate/Hexane) Column_Prep 2. Column Packing (Silica Gel) TLC->Column_Prep Sample_Loading 3. Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Analysis 6. Fraction Analysis (TLC, UV) Fraction_Collection->Analysis Pooling 7. Pooling Pure Fractions Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Solubility

Welcome to the Application Scientist Support Portal. Working with novel propiophenone derivatives often presents significant physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with novel propiophenone derivatives often presents significant physicochemical challenges. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Molecular Weight: 284.42 g/mol ) is characterized by a highly hydrophobic thiomethylphenyl group and a dimethylphenyl ring. With a computed LogP of ~4.7, this compound is extremely lipophilic and practically insoluble in water[1].

This guide is engineered to help researchers, formulation scientists, and pharmacologists troubleshoot common solubility failures, understand the thermodynamic causality behind these issues, and implement self-validating protocols for both in vitro and in vivo applications.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the compound immediately precipitate when added to my aqueous cell culture media?

A: This is caused by a thermodynamic phenomenon known as a "solvent shift" [2]. When you transfer the compound from a primary organic stock (like DMSO) into an aqueous buffer, the local polarity of the microenvironment changes drastically. The highly lipophilic core of the molecule experiences massive desolvation energy, forcing the molecules to rapidly aggregate, nucleate, and precipitate out of solution to minimize contact with water.

  • The Fix: Never pipette the DMSO stock directly into a large volume of aqueous buffer. Instead, utilize a step-down dilution method by pre-mixing the stock with a surfactant (e.g., 0.1% Tween-80) to form protective micelles before introducing the bulk aqueous phase.

Q2: I am trying to make a 50 mM stock in Ethanol, but the powder won't fully dissolve. What is the optimal primary solvent?

A: Ethanol (Polarity Index ~5.2) is insufficiently non-polar to disrupt the stable crystal lattice of this specific propiophenone derivative at high concentrations.

  • The Fix: Switch to anhydrous Dimethyl Sulfoxide (DMSO) . DMSO can support stock concentrations up to 50 mM for this compound. If particulates remain, apply gentle heating (37°C) and sonicate for 10 minutes. Critical note: Ensure your DMSO is strictly anhydrous. Even trace atmospheric moisture absorbed by hygroscopic DMSO will dramatically reduce the solubility limit of lipophilic compounds.

Q3: My in vivo animal efficacy data is highly variable. I am dosing the compound as a suspension in 0.5% Methylcellulose. Is this appropriate?

A: No. For a molecule with a LogP > 4, a simple aqueous suspension will lead to dissolution-rate-limited absorption[3]. The compound will transit through the gastrointestinal tract without fully dissolving, resulting in erratic pharmacokinetics and high inter-subject variability.

  • The Fix: You must utilize a lipid-based formulation or a co-solvent/surfactant system (such as SEDDS - Self-Emulsifying Drug Delivery Systems) to maintain the drug in a solubilized state. Alternatively, complexing the drug with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic core while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

Part 2: Quantitative Data Summaries

Table 1: Solvent Compatibility & Expected Solubility Limits

Use this matrix to select the appropriate solvent based on your experimental phase.

Solvent SystemPolarity IndexExpected Solubility LimitRecommended Application
Water / PBS (pH 7.4) 9.0< 0.01 mMNot recommended (Requires excipients)
Ethanol (100%) 5.2~5 - 10 mMSecondary intermediate dilutions
Anhydrous DMSO 7.2~50 - 75 mMPrimary in vitro stock solutions
PEG-400 ~4.3~15 - 20 mMIn vivo co-solvent formulations
Table 2: Excipient Matrix for In Vivo Formulation (The "5-10-85" System)

A standard, well-tolerated vehicle for dosing highly lipophilic compounds in rodents.

ComponentFunctionRecommended Concentration (v/v)
DMSO Primary solubilizer (disrupts crystal lattice)5% (Do not exceed 10% due to toxicity)
Tween-80 Non-ionic surfactant (forms protective micelles)10%
0.9% Saline Bulk aqueous vehicle85% (Added last)

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM In Vitro Stock Solution
  • Causality Focus: Minimizing water ingress and ensuring complete molecular solvation.*

  • Equilibration: Allow the sealed vial of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone to reach room temperature in a desiccator before opening. Reason: Prevents atmospheric moisture condensation, which instantly crashes lipophilic compounds.

  • Weighing: Weigh exactly 2.84 mg of the compound into a sterile, amber glass vial. Reason: Amber glass prevents potential photo-degradation of the ketone moiety.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5-10 minutes until the solution is optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Reason: Repeated freeze-thaw cycles introduce moisture and cause irreversible precipitation.

Protocol 2: Formulation of a 1 mg/mL In Vivo Dosing Solution
  • Causality Focus: The order of addition is critical. Surfactants must coat the lipophilic molecules before the bulk aqueous phase is introduced to prevent premature nucleation.*

  • Primary Solubilization: Dissolve 1.0 mg of the compound in 50 µL of DMSO. Vortex until completely clear. (Note: Concentration in this step is 20 mg/mL, well within the DMSO solubility limit).

  • Surfactant Coating: Add 100 µL of Tween-80 directly to the DMSO/drug solution. Vortex vigorously for 1-2 minutes. Reason: This establishes the pre-micellar concentrate.

  • Aqueous Phase Addition: Slowly add 850 µL of 0.9% Saline dropwise while continuously vortexing or stirring. Reason: Rapid addition of water causes localized solvent shifts, leading to precipitation. Dropwise addition ensures uniform micelle formation.

  • Visual Verification: Inspect the final solution against a dark background. It should be clear or slightly opalescent. If the solution turns milky white, nucleation has occurred, and the formulation must be discarded.

Part 4: Workflow Visualizations

Solubility_Troubleshooting Start Compound Precipitates in Aqueous Buffer CheckStock Inspect Primary Stock (DMSO/EtOH) Start->CheckStock IsStockClear Is the stock optically clear? CheckStock->IsStockClear HeatSonicate Heat to 37°C & Sonicate 10 min IsStockClear->HeatSonicate No (Particulates) DilutionStrategy Modify Dilution Strategy IsStockClear->DilutionStrategy Yes (Clear) HeatSonicate->IsStockClear AddSurfactant Pre-mix with 0.1% Tween-80 or 5% HP-β-CD DilutionStrategy->AddSurfactant Direct dilution fails Success Proceed with In Vitro Assay AddSurfactant->Success Solution remains clear

Fig 1. Decision tree for troubleshooting in vitro precipitation of lipophilic compounds.

InVivo_Formulation Step1 1. Solubilize Drug in 5% DMSO Step2 2. Add 10% Tween-80 (Vortex Vigorously) Step1->Step2 Complete dissolution Step3 3. Dropwise Addition of 85% Saline Step2->Step3 Micelle formation Inspect Visual Inspection of Final Formulation Step3->Inspect Aqueous dilution Pass Clear/Opalescent: Ready for Dosing Inspect->Pass Solubilized Fail Milky/Precipitate: Discard & Reformulate Inspect->Fail Nucleation occurred

Fig 2. Step-by-step logical workflow for formulating lipophilic drugs for in vivo dosing.

References

  • [1] Title: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725987 Source: PubChem, National Library of Medicine URL:[Link]

  • [4] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL:[Link]

  • [2] Title: Poorly Soluble Drug Formulation Strategies Source: Science.gov URL:[Link]

  • [3] Title: Increase Drug Solubility: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Degradation of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Welcome to the technical support guide for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to hel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage and overcome the degradation of this compound. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions - Understanding the Degradation

This section addresses the fundamental chemical vulnerabilities of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Understanding the "why" is the first step to effective prevention.

Q1: What are the primary chemical moieties in this molecule susceptible to degradation?

A1: The structure of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone contains two key functional groups that are prone to degradation:

  • The Thioether (Sulfide) Group: The sulfur atom in the thiomethylphenyl group is electron-rich and highly susceptible to oxidation.[1] This is the most common and significant degradation pathway.

  • The Propiophenone Backbone: The ketone functional group, particularly being an aromatic ketone, is susceptible to photodegradation when exposed to light, especially UV wavelengths.[2][3]

Q2: What are the expected degradation products?

A2: The primary degradation products result from the oxidation of the thioether group. Thioethers oxidize in a stepwise manner, first to a sulfoxide and then to a sulfone.[1]

  • Sulfoxide: 2',5'-Dimethyl-3-(4-methylsulfinylphenyl)propiophenone

  • Sulfone: 2',5'-Dimethyl-3-(4-methylsulfonylphenyl)propiophenone

These degradants are more polar than the parent compound, which is a key characteristic for their analytical separation (e.g., via reverse-phase HPLC).

Q3: What environmental factors can accelerate the degradation of this compound?

A3: Several common laboratory conditions can trigger or accelerate degradation:

  • Oxygen: Atmospheric oxygen is the primary culprit for the oxidation of the thioether group.[4] This process can be accelerated by the presence of metal ions.[5]

  • Light: Exposure to light, particularly UV radiation (254-365 nm), can provide the energy needed to initiate photodegradation of the propiophenone structure.[2][3][4]

  • Elevated Temperature: Heat can increase the rate of all chemical reactions, including oxidation and other potential degradation pathways.[4][6]

  • Aggressive pH: While the thioether and ketone are relatively stable to pH, extreme acidic or basic conditions during sample preparation or analysis can potentially catalyze hydrolysis or other reactions, though this is less common than oxidation and photolysis.[4]

Part 2: Troubleshooting Guide - Diagnosis and Solutions

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q4: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. What is it?

A4: This is the classic sign of thioether oxidation.

  • Cause: The thioether on your parent molecule is oxidizing to the more polar sulfoxide and potentially the even more polar sulfone.[7] This is often due to oxygen exposure in your solvent, on the benchtop, or during storage.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The sulfoxide will have a mass increase of +16 amu (one oxygen atom) and the sulfone will show an increase of +32 amu (two oxygen atoms) compared to the parent compound.

    • Solvent Degassing: Ensure all your solvents, especially the mobile phase and sample diluent, are freshly degassed using sonication, vacuum filtration, or helium sparging to remove dissolved oxygen.

    • Inert Atmosphere: When preparing solutions for long-term use or for sensitive assays, do so under an inert atmosphere. Purge the vial with argon or nitrogen before sealing.[4][8]

    • Antioxidant Use: For bulk solutions, consider adding a compatible antioxidant, but first verify it does not interfere with your downstream application.

Q5: The solid-state compound has developed a yellowish tint. Is this a sign of degradation?

A5: Yes, a color change often indicates a chemical change.

  • Cause: This is most likely due to photodegradation. Aromatic ketones can form colored byproducts upon prolonged exposure to light.[2][3] It could also be a result of slow surface oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer the compound to an amber glass vial or a vial wrapped completely in aluminum foil.[2][4] Store this vial inside a dark cabinet or drawer.

    • Low-Light Handling: When weighing or preparing solutions, work under low-light conditions. Avoid working next to a window with direct sunlight. For highly sensitive work, use yellow or red lighting, which has a longer wavelength and less energy.[3]

    • Re-analyze: Dissolve a small amount of the discolored material and analyze it by HPLC to quantify the level of impurity. Compare it to a sample that has been properly stored.

Q6: My experimental results are inconsistent. Could compound instability in my aqueous assay buffer be the cause?

A6: Absolutely. Compound stability in the final assay medium is critical for reproducible results.

  • Cause: Aqueous buffers are saturated with dissolved oxygen, which can rapidly oxidize the thioether. Additionally, components of the buffer (e.g., metal ions) could catalyze this oxidation.

  • Troubleshooting Steps:

    • Perform a Stability Study: Prepare a solution of your compound in the final assay buffer. Analyze its purity via HPLC at several time points (e.g., T=0, 2h, 4h, 8h, 24h) under the exact conditions of your experiment (temperature, lighting). This will determine the stability window for your experiments.

    • Fresh Preparations: Always prepare solutions of the compound fresh, immediately before use.[4] Avoid using stock solutions that have been stored for extended periods, especially in aqueous buffers.

    • Inert Buffer Preparation: If significant degradation is observed, prepare your assay buffer using degassed water and keep it under an inert atmosphere during your experiment if feasible.

Summary of Degradation Issues and Solutions
Observed Issue Likely Cause Primary Solution(s) Secondary Action(s)
New, more polar peak in HPLCOxidation of thioetherDegas all solvents; use an inert atmosphere (N₂/Ar).[4]Confirm degradant identity with LC-MS (+16 amu).
Solid compound turns yellowPhotodegradationStore in amber vials or wrap in foil; keep in the dark.[2]Handle the compound under low-light conditions.
Inconsistent assay resultsInstability in aqueous bufferPrepare solutions fresh immediately before each use.[4]Conduct a time-course stability study in the assay buffer.
Gradual loss of parent compound in storageMultiple (Oxidation, Photolysis, Thermal)Store solid at ≤ -20°C, in the dark, under inert gas.Aliquot into single-use vials to avoid freeze-thaw cycles.[4]

Part 3: Validated Protocols & Workflows

Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in both solid and solution forms.

Materials:

  • Amber glass vials with PTFE-lined screw caps

  • Aluminum foil

  • Inert gas (Argon or Nitrogen) source

  • Freezer (-20°C or -80°C)

  • High-purity, degassed solvents (for solutions)

Procedure for Solid Compound Storage:

  • Dispense the solid compound into a tared, amber glass vial.

  • If possible, gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds to displace oxygen.

  • Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with parafilm.

  • For maximum stability, store the vial at -20°C or below, inside a dark freezer.[4]

Procedure for Solution Storage:

  • Prepare stock solutions in a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or Acetonitrile) that has been previously degassed.

  • Aliquot the stock solution into single-use amounts in amber glass vials.[4] This prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store solution aliquots at -80°C for long-term stability.

Protocol 2: Forced Degradation Study for Degradant Identification

This protocol deliberately degrades the compound to generate the sulfoxide and sulfone products, which can then be used as analytical standards to confirm their presence in compromised samples. This is a key step in developing a stability-indicating analytical method as per ICH guidelines.[5][9][10][11]

Materials:

  • Parent compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC-grade water and acetonitrile

  • HPLC system with UV and/or MS detector

Procedure:

  • Prepare a Stock Solution: Dissolve the parent compound in acetonitrile to a concentration of 1 mg/mL.

  • Set Up Reactions:

    • Control Sample: Mix 100 µL of the stock solution with 900 µL of a 50:50 acetonitrile:water solution. This is your T=0 sample.

    • Oxidative Stress Sample: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.[4]

  • Incubation: Keep both solutions at room temperature, protected from light, for 24 hours.[4]

  • Analysis:

    • Inject the Control and Oxidative Stress samples into the HPLC-MS system.

    • Compare the chromatograms. The stressed sample should show two new, more polar peaks corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu).

    • Record the retention times and mass spectra of these degradation products.

Workflow for Investigating Compound Degradation

The following diagram illustrates a logical workflow for diagnosing and addressing stability issues.

Degradation_Workflow A Problem Observed (e.g., New HPLC Peak, Color Change, Inconsistent Results) B Is the compound in solid form or solution? A->B C Solid Form Issue (e.g., Color Change) B->C Solid D Solution Issue (e.g., New HPLC Peak) B->D Solution E Hypothesis: Photodegradation or Surface Oxidation C->E G Hypothesis: Oxidation in Solvent or Instability in Buffer D->G F Action: 1. Transfer to amber vial. 2. Store in dark at ≤ -20°C. 3. Handle under low light. E->F I Validate Solution: Re-analyze compound by HPLC. Compare to a control sample. F->I H Action: 1. Degas solvents. 2. Prepare solutions fresh. 3. Use inert atmosphere. G->H H->I J Conduct Forced Degradation Study (Protocol 2) I->J Problem Persists or Identity Unknown L Implement preventative storage & handling (Protocol 1) I->L Problem Solved K Identify Degradants (e.g., Sulfoxide, Sulfone) by LC-MS J->K K->L

Caption: Troubleshooting workflow for degradation issues.

Part 4: Understanding the Primary Degradation Pathway

The oxidation of the thioether moiety is the most critical degradation pathway to control. The following diagram illustrates this two-step process.

Oxidation_Pathway cluster_0 Degradation Pathway Parent Parent Compound (Thioether) R-S-CH₃ Sulfoxide Sulfoxide Degradant R-S(O)-CH₃ Parent->Sulfoxide + [O] (e.g., H₂O₂, O₂) Sulfone Sulfone Degradant R-S(O)₂-CH₃ Sulfoxide->Sulfone + [O] (Further Oxidation)

Caption: Oxidation of the thiomethyl group.

By understanding these mechanisms and implementing the recommended protocols, researchers can significantly mitigate the degradation of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem Technical Support.
  • Cann Compounding.
  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety.
  • LFA Tablet Presses. How To Protect Light Sensitive Products.
  • Pharmaguideline. Protection of Light Sensitive Products.
  • Bossle, P C, et al.
  • MedCrave online.
  • Research Journal of Pharmacy and Technology.
  • SciSpace.
  • ResolveMass Laboratories.
  • Velev, Chem. Forced degradation studies: A critical lens into pharmaceutical stability.
  • chemeurope.com. Thioether.

Sources

Troubleshooting

Removing unreacted starting materials from 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2',5'-Dimethyl-3-(4-thio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone .

This target molecule is typically synthesized via the Friedel-Crafts acylation of p-xylene with 3-(4-thiomethylphenyl)propanoyl chloride. The most common bottleneck in this workflow is the quantitative removal of unreacted starting materials (SMs)—specifically, excess p-xylene (often used as the solvent) and 3-(4-thiomethylphenyl)propanoic acid (formed via hydrolysis of the unreacted acid chloride during the aqueous quench).

Quantitative Data: Physicochemical Properties

Understanding the distinct properties of your reaction mixture components is the foundation of any successful separation strategy.

ComponentRole in ReactionMolecular WeightBoiling / Melting PointEst. pKaEst. logPTLC Rf (9:1 Hex:EtOAc)
p-Xylene Starting Material / Solvent106.17 g/mol 138 °C (BP)N/A~3.1~0.95
3-(4-Thiomethylphenyl)propanoic acid Hydrolyzed SM196.27 g/mol ~110 °C (MP)~4.5~2.1~0.10 (streaks)
2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Target Product284.42 g/mol Solid (MP TBD)N/A~4.8~0.45

Troubleshooting & FAQs

Q1: Why is my product still contaminated with starting materials after a standard aqueous workup?

The Causality: A standard water/organic quench simply removes inorganic salts (like aluminum chloride catalysts). Because p-xylene, the propanoic acid byproduct, and your propiophenone product are all highly lipophilic (logP > 2.0), they will all partition into the organic phase during a neutral liquid-liquid extraction. Simple evaporation is insufficient because p-xylene has a relatively high boiling point (138 °C) and tends to trap heavy ketones as persistent, unworkable oils.

Q2: How do I selectively remove the unreacted 3-(4-thiomethylphenyl)propanoic acid?

The Causality: You must exploit the ionizability of the carboxylic acid. By washing the organic layer with a mild base like saturated sodium bicarbonate (


), you selectively deprotonate the acid (pKa ~4.5) to form a highly water-soluble sodium carboxylate salt[1]. The neutral propiophenone target remains entirely in the organic phase[2].

Protocol 1: Self-Validating Acid-Base Extraction

  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous

    
    . Vent the funnel frequently, as 
    
    
    
    gas will evolve as the acid is neutralized.
  • Phase Separation: Allow the layers to separate. Drain the aqueous layer into a separate flask.

  • Validation Step 1 (Aqueous pH): Check the pH of the aqueous layer. If it is below 8, the neutralization is incomplete. Repeat the base wash until the aqueous extract remains basic.

  • Validation Step 2 (Precipitation): To confirm the acid was successfully removed, acidify the collected aqueous waste with 1M

    
     to pH < 3. A white precipitate of 3-(4-thiomethylphenyl)propanoic acid will crash out, visually validating the success of the extraction.
    
Q3: The acid is gone, but p-xylene and trace neutral impurities remain. How do I separate them?

The Causality: With the acidic impurities removed, you must separate two neutral molecules: a purely non-polar hydrocarbon (p-xylene) and a moderately polar ketone (the product). Flash chromatography utilizes pressurized solvent to separate compounds based on their differential affinity for a polar stationary phase (silica gel)[3]. p-Xylene has no polar functional groups and will elute rapidly, while the propiophenone's carbonyl oxygen will hydrogen-bond with the silica, retarding its elution[4].

Protocol 2: Self-Validating Flash Chromatography

  • Column Preparation: Pack a silica gel column and equilibrate with 100% Hexanes.

  • Loading: Concentrate your organic phase from Protocol 1 to a minimal volume and load it onto the column.

  • Elution: Run 2 column volumes of 100% Hexanes. This will forcefully elute the p-xylene. Gradually increase the solvent polarity to 9:1 Hexanes:Ethyl Acetate to elute the propiophenone product.

  • Validation Step (TLC Monitoring): Spot the collected fractions on a silica TLC plate. The product will appear as a distinct, UV-active spot at Rf ~0.45. The absence of the solvent front spot (Rf ~0.95) confirms the complete removal of p-xylene.

Q4: My purified product is an oil. How do I force it to crystallize?

The Causality: Heavy propiophenones frequently oil out due to trace solvent trapping or the lack of a nucleation site. Recrystallization leverages temperature-dependent solubility[5]. By dissolving the oil in a hot solvent where it is highly soluble, and cooling it slowly, the molecules self-assemble into a highly ordered, low-entropy crystal lattice that inherently excludes remaining trace impurities[6].

Protocol 3: Self-Validating Recrystallization

  • Dissolution: Transfer the purified oil to an Erlenmeyer flask. Add a minimal amount of hot Ethanol (or a Hexanes/Ethyl Acetate mixture) just until the oil fully dissolves into a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0 °C) for 1 hour to maximize yield[7].

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold hexanes.

  • Validation Step (Analytical Purity): Measure the melting point. A sharp melting point range (< 2 °C) validates high purity. Additionally, run a

    
    -NMR spectrum; the complete absence of a singlet at ~2.3 ppm confirms the total eradication of p-xylene.
    

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, p-Xylene, Acid SM) Workup Aqueous Quench & LLE (EtOAc / H2O) Crude->Workup OrgPhase1 Organic Phase (Product, p-Xylene, Acid SM) Workup->OrgPhase1 Retains Organics BaseWash Sat. NaHCO3 Wash (Acid-Base Extraction) OrgPhase1->BaseWash AqPhase Aqueous Phase Waste (Water-Soluble Acid Salt) BaseWash->AqPhase Extracts Acid SM OrgPhase2 Organic Phase (Product, p-Xylene) BaseWash->OrgPhase2 Retains Neutrals Flash Flash Chromatography (Hexanes / EtOAc) OrgPhase2->Flash Evaporate & Load Waste Non-Polar Fractions (p-Xylene Waste) Flash->Waste Elutes First ProdFrac Product Fractions (Propiophenone) Flash->ProdFrac Elutes Second Cryst Recrystallization (Hexanes / EtOH) ProdFrac->Cryst Evaporate to Solid Pure Pure Crystalline Product Cryst->Pure Final Polish

Fig 1: Step-by-step purification workflow for isolating the propiophenone target.

References

  • Acid–base extraction - Wikipedia. Available at:[Link][1]

  • Acid-Base Extraction - Chemistry LibreTexts. Available at:[Link][2]

  • What is Flash Chromatography and why should I do it? - Biotage. Available at:[Link][3]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. Available at:[Link][4]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at:[Link][7]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link][6]

  • Introduction to Crystallization - Chemistry LibreTexts. Available at:[Link][5]

Sources

Optimization

Technical Support Center: UV Stability &amp; Photochemistry of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6)[]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6)[].

Because this molecule contains both an ortho-methyl aromatic ketone and a thioether moiety[2], it exhibits highly specific, dual-pathway reactivity when exposed to ultraviolet (UV) light. This guide synthesizes the mechanistic causality behind its instability and provides field-proven troubleshooting workflows to ensure the integrity of your experimental data.

Mechanistic Causality: The "Why" Behind the Instability

To troubleshoot degradation, you must first understand the molecule's photophysics. Upon absorption of a UV photon (typically in the 240–300 nm range, corresponding to the n→π* transition of the carbonyl), the molecule undergoes rapid intersystem crossing (ISC) to a highly reactive triplet state. From here, two competing pathways dictate the molecule's fate:

Pathway A: Photoenolization (The Intramolecular Quencher)

The presence of a methyl group at the 2'-position (ortho to the carbonyl) triggers a classic photochemical reaction. The excited carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group via a 6-membered cyclic transition state[3]. This forms a transient triplet 1,4-biradical that relaxes into an o-quinodimethane intermediate (a photoenol).

  • Causality: This process is highly reversible. The photoenol rapidly undergoes a thermal [1,5]-sigmatropic shift back to the starting ketone, effectively dissipating the UV energy as heat. While this acts as a built-in photostabilizer, prolonged exposure can lead to irreversible trapping or slow degradation if dienophiles are present.

Pathway B: Sensitized Photo-oxidation (The Degradation Driver)

Aromatic ketones are potent triplet sensitizers. If ambient oxygen is present in your solvent, the long-lived triplet state of the propiophenone core will transfer its energy to ground-state triplet oxygen (


), generating highly reactive singlet oxygen  (

).
  • Causality: The 4-thiomethylphenyl group (a sulfide) is highly nucleophilic and extremely susceptible to singlet oxygen attack. The

    
     rapidly oxidizes the thioether to a sulfoxide (-S(=O)CH
    
    
    
    )[4]. This is the primary mechanism behind the rapid degradation observed during benchtop handling.

G A 2',5'-Dimethyl-3-(4-thiomethylphenyl) propiophenone (Ground State) B Excited Singlet State (S1) A->B UV Photon (hν) C Excited Triplet State (T1) (via Intersystem Crossing) B->C ISC D Intramolecular H-Abstraction (ortho-methyl group) C->D Major Pathway (Anaerobic) E Energy Transfer to O2 (Sensitization) C->E Aerobic Pathway F Photoenol (o-Quinodimethane) [Reversible Energy Dissipation] D->F G Singlet Oxygen (1O2) Generation E->G F->A Thermal Reversion H Sulfoxide Degradant (+16 Da) [Irreversible] G->H Attacks Thioether

Photochemical pathways of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone under UV light.

Troubleshooting FAQs

Q: My LC-MS shows a persistent +16 Da mass shift after leaving the sample on the benchtop. Is it degrading thermally or photochemically? A: This is a classic photochemical artifact. The +16 Da shift corresponds to the formation of a sulfoxide at the 4-thiomethylphenyl group. The propiophenone core acts as an intramolecular photosensitizer, converting ambient oxygen into singlet oxygen under ambient laboratory lighting, which then oxidizes the thioether. To validate this, run a dark control; if the dark control remains stable, the degradation is purely photochemical.

Q: Can I use this compound as a Type I photoinitiator for polymer curing? A: No, it is highly inefficient for this purpose. While standard propiophenones (like 2-hydroxy-2-methylpropiophenone) undergo efficient Norrish Type I cleavage to generate initiating free radicals[5], the 2'-methyl group in your compound completely alters the kinetics. The intramolecular hydrogen abstraction (photoenolization) outcompetes


-cleavage, dissipating the UV energy harmlessly rather than forming useful propagating radicals[3][6].

Q: How do I stabilize the compound during long-term LC-MS autosampler queues? A: You must break the causality chain of Pathway B.

  • Use amber autosampler vials to block UV (<400 nm) light from exciting the ketone.

  • Ensure your sample diluent is thoroughly degassed (e.g., sparged with argon or nitrogen for 15 minutes) to remove dissolved oxygen. Without ground-state oxygen, singlet oxygen cannot be generated, completely halting the photo-oxidation of the thioether.

Quantitative Degradation Data

The following table summarizes the expected kinetic behavior and mass spectrometry profile of the compound under varying environmental conditions.

Degradation PathwayStructural TargetPrimary ProductLC-MS Shift (

m/z)
Kinetic Rate (Aerobic)Kinetic Rate (Anaerobic)
Sensitized Photo-oxidation 4-ThiomethylphenylSulfoxide+16 DaFast (

< 2 hrs)
Negligible
Over-oxidation 4-ThiomethylphenylSulfone+32 DaSlowNegligible
Photoenolization 2'-Methyl / Carbonylo-Quinodimethane0 Da (Transient)Very Fast (Reversible)Very Fast (Reversible)
Norrish Type I Cleavage

-Carbon Bond
Cleavage RadicalsVariableTrace (<1%)Trace (<1%)

Self-Validating Experimental Protocols

To rigorously determine the stability of this compound for regulatory or formulation purposes, you must isolate the oxygen-dependent pathways from the oxygen-independent pathways.

Protocol: Self-Validating UV Forced Degradation Assay (ICH Q1B Aligned)

Objective: To quantify the rate of sulfoxide formation vs. thermal degradation, utilizing built-in controls to validate the integrity of the assay system.

Step 1: Sample Preparation & Atmosphere Control

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Aliquot the stock into three separate quartz vials:

    • Vial A (Aerobic): Capped under ambient air.

    • Vial B (Anaerobic): Sparge the solution with high-purity Argon for 15 minutes to displace dissolved

      
      . Seal immediately with a PTFE-lined septum.
      
    • Vial C (Dark Control): Capped under ambient air, but wrapped entirely in aluminum foil.

Step 2: Actinometry (System Validation)

  • Prepare a parallel actinometer vial containing 2% Quinine in 0.05 M Sulfuric Acid.

  • Causality: UV lamps degrade over time. The quinine solution acts as a positive control dosimeter to validate that the photoreactor is delivering the correct photon flux.

Step 3: Irradiation

  • Place Vials A, B, C, and the Actinometer in a controlled photoreactor.

  • Irradiate at 254 nm and 365 nm for a total exposure of 1.2 million lux hours and 200 Watt hours/square meter (standard ICH Q1B conditions).

  • Pull 10

    
    L aliquots at 
    
    
    
    and
    
    
    hours.

Step 4: Quenching & LC-MS/MS Analysis

  • Dilute aliquots 1:100 in the initial mobile phase (95% Water / 5% MeCN + 0.1% Formic Acid).

  • Analyze via LC-MS/MS. Monitor the Area Under the Curve (AUC) of the parent peak (m/z 285

    
    ) against the sulfoxide degradant (m/z 301 
    
    
    
    ).
  • Self-Validation Check:

    • If Vial C (Dark Control) shows >1% degradation, your compound is thermally unstable, invalidating the photochemical results.

    • If the Actinometer shows no change in absorbance, your UV source is defective.

    • If Vial B (Anaerobic) shows sulfoxide formation, your degassing procedure failed.

Workflow Step1 Sample Preparation (1 mg/mL in MeCN) Step2 UV Irradiation (ICH Q1B, 254 nm / 365 nm) Step1->Step2 Control Dark Control & Actinometer [Self-Validation Check] Step1->Control Decision Atmosphere Control? Step2->Decision Step3A Aerobic (Air) Promotes Photo-oxidation Decision->Step3A Yes (Air) Step3B Anaerobic (Argon) Isolates Photoenolization Decision->Step3B No (Argon) Step4 Time-Course Sampling (0, 1, 4, 24 hrs) Step3A->Step4 Step3B->Step4 Step5 LC-MS/MS Analysis (Identify +16 Da / Cleavage) Step4->Step5 Control->Step5 Validates System

Self-validating experimental workflow for isolating UV degradation mechanisms.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24725987, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone." PubChem. Available at:[Link]

  • Li, L.-P., & Ye, B.-H. "Efficient Generation of Singlet Oxygen and Photooxidation of Sulfide into Sulfoxide via Tuning the Ancillary of Bicyclometalated Iridium(III) Complexes." Inorganic Chemistry, 58(12), 7775–7784 (2019). Available at:[Link]

  • García, M. G., et al. "Photooxidation of thiosaccharides mediated by sensitizers in aerobic and environmentally friendly conditions." RSC Advances, 11, 9588-9596 (2021). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Welcome to the Application Scientist Support Portal. This guide is dedicated to troubleshooting the synthesis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6)[1], a critical propiophenone derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is dedicated to troubleshooting the synthesis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6)[1], a critical propiophenone derivative often utilized as a pharmaceutical intermediate.

Because this molecule features both a sterically hindered 2,5-dimethylphenyl moiety and a highly reactive 4-thiomethyl (-SMe) group, researchers frequently encounter chemoselectivity issues, catalyst poisoning, and unwanted side reactions. This guide deconstructs the two primary synthetic pathways (the Chalcone Route and the Friedel-Crafts Route) and provides field-proven solutions.

Pathway Logic & Reaction Workflows

SynthesisWorkflow cluster_A Route A: Chalcone Pathway cluster_B Route B: Friedel-Crafts Pathway A1 2,5-Dimethylacetophenone + 4-(Methylthio)benzaldehyde A2 Claisen-Schmidt Condensation A1->A2 A3 Chalcone Intermediate A2->A3 Mild Base (Ba(OH)2) A4 Chemoselective 1,4-Reduction A3->A4 Target Target: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone A4->Target Na2S2O4 / PTC (Avoids S-Poisoning) B1 p-Xylene + 3-(4-Methylthiophenyl)propionyl chloride B2 Friedel-Crafts Acylation B1->B2 B2->Target Mild Lewis Acid (Prevents Demethylation)

Figure 1: Dual synthetic pathways for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my catalytic hydrogenation (Pd/C) of the chalcone intermediate stall at 10-20% conversion?

Causality: The target molecule contains a 4-thiomethyl (-SMe) group. Sulfur is a potent catalyst poison for transition metals like Palladium (Pd) and Platinum (Pt). The lone electron pairs on the sulfur atom strongly coordinate to the active metal sites, physically blocking the adsorption and homolytic cleavage of hydrogen gas. Pushing the reaction with higher pressure often results in unwanted over-reduction of the carbonyl group rather than completing the alkene reduction. Solution: You must abandon standard Pd/C hydrogenation. Instead, utilize a metal-free or sulfur-tolerant chemoselective reduction. We recommend Sodium Dithionite (Na₂S₂O₄) under phase-transfer catalysis (PTC) [2]. This reagent selectively reduces the conjugated C=C bond via a single-electron transfer mechanism, leaving the carbonyl intact and remaining completely unaffected by thioether poisoning.

Q2: During the Claisen-Schmidt condensation (Route A), I'm observing a large amount of 4-(methylthio)benzyl alcohol and 4-(methylthio)benzoic acid. How do I prevent this?

Causality: You are likely using a strong base (e.g., concentrated NaOH or KOH) combined with heat. Because 4-(methylthio)benzaldehyde is an aromatic aldehyde lacking α-protons, it cannot form an enolate. Under strongly basic conditions, it undergoes a competing Cannizzaro reaction , disproportionating into the corresponding alcohol and carboxylic acid before it can react with the 2,5-dimethylacetophenone. Solution: Switch to a milder base. Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or catalytic Lithium hydroxide (LiOH) in a methanol/water mixture provides sufficient basicity to form the acetophenone enolate without triggering the Cannizzaro disproportionation.

Q3: I am trying the Friedel-Crafts acylation route (Route B). The mass spectrometry of my product shows a major peak at M-14. What happened?

Causality: A mass loss of 14 Da indicates the loss of a methyl group (demethylation). You are likely using Aluminum chloride (AlCl₃) as your Lewis acid. AlCl₃ is a harsh, highly oxophilic and thiophilic Lewis acid. It coordinates with the sulfur atom of the thioether, activating the C-S bond and mediating the cleavage of the methyl group, resulting in a free thiol side-product [3]. Solution: Substitute AlCl₃ with a milder Lewis acid such as Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂). If AlCl₃ is strictly required due to reactivity constraints with the sterically hindered p-xylene, strictly limit the stoichiometry to 1.05 equivalents and maintain the reaction temperature exactly at 0°C.

Quantitative Data: Catalyst Selection for Chalcone Reduction

To validate the choice of reduction conditions, compare the performance of standard reagents when applied to sulfur-containing chalcones.

Catalyst / Reagent SystemChemoselectivity (1,4 vs 1,2)Tolerance to Thioether (-SMe)Risk of Over-reductionRecommended Use
Pd/C + H₂ (Standard) HighVery Low (Poisoning) High (Alcohol formation)❌ Not Recommended
NaBH₄ + CeCl₃ (Luche) Low (Favors 1,2 reduction)HighHigh (Allylic alcohol)❌ Not Recommended
Zn dust / NH₄Cl HighHighLow⚠️ Acceptable Alternative
[CuH(PPh₃)]₆ (Stryker's) Very HighModerateLow⚠️ Good, but expensive
Na₂S₂O₄ / PTC (Biphasic) Very High Very High Very Low Highly Recommended
Validated Experimental Protocols
Protocol 1: Chemoselective 1,4-Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol is self-validating: the biphasic system ensures that the water-soluble byproducts remain separated from the organic product, preventing emulsion issues during workup.

Reagents:

  • Chalcone Intermediate: 1.0 eq

  • Sodium Dithionite (Na₂S₂O₄, 85% purity): 5.0 eq

  • Sodium Bicarbonate (NaHCO₃): 5.0 eq

  • Tetrabutylammonium hydrogen sulfate (TBAHS): 0.1 eq

  • Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chalcone intermediate (1.0 eq) in toluene (10 mL/mmol).

  • Phase-Transfer Setup: Add water (10 mL/mmol) to create a biphasic system. Add the phase-transfer catalyst TBAHS (0.1 eq) and NaHCO₃ (5.0 eq). The bicarbonate acts as a critical buffer to prevent the acidic decomposition of dithionite.

  • Heating: Heat the vigorously stirring mixture to 80°C. Self-validation check: The mixture must be stirring rapidly enough to create a fine emulsion, ensuring phase transfer.

  • Reagent Addition: Slowly add Na₂S₂O₄ (5.0 eq) in small portions over 30 minutes. Caution: Rapid addition can cause excessive gas evolution (SO₂).

  • Monitoring: Stir at 80°C for 2–4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The product spot will appear slightly lower in Rf than the bright yellow chalcone, and the solution will lose its deep yellow color as the conjugated system is broken.

  • Workup: Cool to room temperature. Separate the organic (toluene) layer. Wash the organic layer twice with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Protocol 2: Mild Friedel-Crafts Acylation using FeCl₃

Designed to prevent thioether demethylation while driving acylation on the hindered p-xylene ring.

Reagents:

  • 3-(4-Methylthiophenyl)propionyl chloride: 1.0 eq

  • p-Xylene: 3.0 eq (Acts as both reactant and solvent)

  • Anhydrous Iron(III) chloride (FeCl₃): 1.1 eq

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under an inert N₂ atmosphere, dissolve 3-(4-methylthiophenyl)propionyl chloride (1.0 eq) and p-xylene (3.0 eq) in anhydrous DCM (5 mL/mmol).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Catalyst Addition: Add anhydrous FeCl₃ (1.1 eq) portion-wise over 15 minutes. Self-validation check: The solution will darken immediately, indicating the formation of the active acylium ion complex.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature over an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the iron complex.

  • Workup: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ until bubbling ceases, then wash with brine. Dry over MgSO₄, filter, and evaporate the solvent. Purify via column chromatography or recrystallization from ethanol.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24725987, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone". PubChem. Available at:[Link]

  • Li, J.-P., Zhang, Y.-X., & Ji, Y. "Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O". Journal of the Chinese Chemical Society, 2008. Available at:[Link]

  • Oku, A., Harada, T., & Kita, K. "Selective cleavage of ethers by sodium iodide-acyl chloride". Chemistry Letters / Semantic Scholar, 1982. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

An In-Depth Analysis and Comparative Guide for Structural Elucidation Introduction In the landscape of drug development and materials science, the unambiguous structural characterization of novel small molecules is param...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparative Guide for Structural Elucidation

Introduction

In the landscape of drug development and materials science, the unambiguous structural characterization of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, a molecule with distinct structural motifs that give rise to a rich and informative spectrum.

This document moves beyond a simple spectral interpretation. It is designed for researchers and drug development professionals, offering a comparative analysis against structurally related compounds. We will delve into the causal relationships between the molecular structure and the observed spectral data, provide robust experimental protocols for data acquisition, and present the information in a clear, accessible format.

Molecular Structure and Proton Environments

To interpret the ¹H-NMR spectrum, we must first dissect the molecule's structure and identify all non-equivalent proton environments.

Chemical Structure: 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one[1][]

Caption: Labeled proton environments in 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

Predicted ¹H-NMR Spectral Data (400 MHz, CDCl₃)

The following table summarizes the predicted ¹H-NMR data. These predictions are based on established chemical shift ranges and coupling constant values for similar structural motifs.[3][4][5] The reference standard is Tetramethylsilane (TMS) at 0 ppm.[3][6]

LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a/a' Aromatic (4-thiomethylphenyl)~ 7.1 - 7.3AA'BB' System (two doublets)J = ~8.0 Hz4H
b -C(=O)CH₂CH ₂-~ 2.9 - 3.1Triplet (t)³J = ~7.5 Hz2H
c -C(=O)CH ₂CH₂-~ 3.2 - 3.4Triplet (t)³J = ~7.5 Hz2H
d 2'-CH~ 2.3 - 2.5Singlet (s)N/A3H
e 5'-CH~ 2.3 - 2.5Singlet (s)N/A3H
f -SCH~ 2.4 - 2.6Singlet (s)N/A3H
H-3' Aromatic (dimethylphenyl)~ 7.0 - 7.2Doublet (d)⁴J = ~2.0 Hz1H
H-4' Aromatic (dimethylphenyl)~ 7.1 - 7.3Doublet of Doublets (dd)³J = ~8.0 Hz, ⁴J = ~2.0 Hz1H
H-6' Aromatic (dimethylphenyl)~ 7.3 - 7.5Doublet (d)³J = ~8.0 Hz1H

Causality and In-Depth Spectral Analysis

  • Aromatic Region (δ 7.0-7.5 ppm):

    • 4-Thiomethylphenyl Protons (a/a'): The para-substitution by the propyl chain and the thiomethyl group creates a symmetrical A'A'BB' system. Protons 'a' (ortho to the propyl chain) and 'a'' (ortho to the -SCH₃ group) will appear as two distinct doublets. The electron-donating nature of the sulfur atom will slightly shield these protons compared to unsubstituted benzene.

    • 2',5'-Dimethylphenyl Protons (H-3', H-4', H-6'): This trisubstituted ring presents a more complex pattern. H-6' is ortho to the electron-withdrawing carbonyl group, causing it to be the most deshielded proton on this ring. It will appear as a doublet due to coupling with H-4' (³J ~8.0 Hz). H-4' will be a doublet of doublets, coupling with both H-6' (³J ~8.0 Hz) and H-3' (⁴J ~2.0 Hz, meta-coupling).[7][8] H-3' will appear as a doublet due to the smaller meta-coupling with H-4'.

  • Aliphatic Region (δ 2.4-3.4 ppm):

    • Methylene Protons (c and b): The two methylene groups form an ethyl bridge (-CH₂-CH₂-). The protons at position 'c' are adjacent to the deshielding carbonyl group and are expected to resonate further downfield than the protons at 'b'. Both signals will appear as triplets due to vicinal coupling with each other, with a typical coupling constant of ~7.5 Hz.[9]

    • Methyl Protons (d, e, f): The three methyl groups are in distinct chemical environments and do not have any adjacent protons, hence they all appear as sharp singlets. The two aromatic methyl groups ('d' and 'e') will have similar chemical shifts. The thiomethyl protons ('f') are deshielded by the adjacent sulfur atom and will likely appear in a similar region.

Comparative Spectral Analysis

Comparison with Propiophenone

Propiophenone (C₆H₅C(O)CH₂CH₃) provides the foundational spectrum for the core of our molecule.[10]

CompoundAromatic Protons (δ, ppm)-C(=O)CH₂- (δ, ppm)-CH₃ (δ, ppm)
Propiophenone 7.98-7.96 (m, 2H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H)3.01 (q, 2H)1.23 (t, 3H)
Our Compound 7.0 - 7.5 (complex multiplets)~3.3 (t, 2H)Methyl singlets and a CH₂ triplet

Key Differences and Insights:

  • The aromatic region in our target molecule is more complex and shifted upfield compared to propiophenone. This is due to the presence of electron-donating methyl and thiomethyl groups on the rings, which increase electron density and cause shielding.

  • The methylene group adjacent to the carbonyl in our compound is a triplet, not a quartet. This is a direct consequence of it being coupled to another methylene group (-CH₂-), instead of a methyl group (-CH₃) as in propiophenone. This comparison unequivocally supports the 3-phenylpropyl-1-one structure.

Comparison with 2',5'-Dimethylacetophenone

This compound helps isolate the effect of the 2',5'-dimethyl substitution pattern on the aromatic signals.

CompoundAromatic Protons (δ, ppm)2'-CH₃ (δ, ppm)5'-CH₃ (δ, ppm)
2',5'-Dimethylacetophenone 7.47 (s, 1H), 7.15 (d, 1H), 7.09 (d, 1H)2.46 (s, 3H)2.34 (s, 3H)
Our Compound 7.3-7.5 (d), 7.1-7.3 (dd), 7.0-7.2 (d)~2.4 (s, 3H)~2.4 (s, 3H)

Key Differences and Insights:

  • The chemical shifts of the aromatic methyl groups are very similar, confirming their assignment in our target molecule.

  • The splitting patterns in the aromatic region of 2',5'-dimethylacetophenone confirm the expected ortho and meta couplings, providing a reliable model for interpreting the corresponding signals in our more complex molecule.[11]

Experimental Protocol for High-Quality ¹H-NMR Acquisition

A self-validating protocol is crucial for obtaining reproducible and high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-25 mg of sample B Dissolve in ~0.7 mL of CDCl₃ A->B C Add TMS as internal standard (0 ppm) B->C D Transfer to a clean 5 mm NMR tube C->D E Insert sample and lock on CDCl₃ signal D->E F Shim magnet coils for field homogeneity E->F G Set acquisition parameters (e.g., PROTON8) F->G H Acquire Free Induction Decay (FID) G->H I Apply Fourier Transform to FID H->I J Phase correct the spectrum I->J K Calibrate spectrum to TMS (0 ppm) J->K L Integrate peaks K->L

Caption: Workflow for ¹H-NMR analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.[12][13] Using a sufficient concentration ensures a good signal-to-noise ratio.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds, and its residual proton signal at 7.26 ppm typically does not interfere with the signals of interest.[15]

    • For quantitative purposes or precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR coil.[14][15]

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Perform shimming to optimize the homogeneity of the magnetic field across the sample. Poor shimming results in broad, distorted peaks and loss of resolution.[7]

    • Set the acquisition parameters. For a standard qualitative spectrum, the following parameters on a 400 MHz instrument are recommended:

      • Pulse Program: A standard one-pulse experiment (e.g., Bruker's 'zg' or 'PROTON1').[16] For multiple scans to improve signal-to-noise, a program with a shorter relaxation delay and smaller pulse angle (e.g., 'PROTON8') is more efficient.[16]

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. The signal-to-noise ratio increases with the square root of the number of scans.[17]

      • Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution to define the peaks accurately.[17][18]

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of most protons, ensuring reliable integration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual CDCl₃ peak to 7.26 ppm).

    • Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal.

Conclusion

The ¹H-NMR spectrum of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is highly diagnostic of its structure. Each proton environment, from the distinct aromatic systems to the aliphatic chain and methyl groups, provides a unique set of signals characterized by specific chemical shifts, multiplicities, and coupling constants. Through a systematic analysis, supported by comparisons with simpler, related molecules like propiophenone, a confident and unambiguous structural assignment can be achieved. The provided experimental protocol ensures the acquisition of high-fidelity data, which is the foundation of any robust spectroscopic analysis in the demanding fields of chemical research and development.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2015, July 21). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • Nanalysis. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • YouTube. (2019, December 11). H NMR coupling and coupling constants. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

Comparative

HPLC Method Development and Column Comparison Guide for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Introduction & Analytical Challenges The compound 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6) is a highly hydrophobic, structurally complex aromatic molecule[1]. With a computed LogP of approxim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6) is a highly hydrophobic, structurally complex aromatic molecule[1]. With a computed LogP of approximately 4.7, it exhibits strong retention in reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. Structurally, it features a propiophenone core flanked by a 2,5-dimethylphenyl group and a 4-thiomethylphenyl group.

For analytical scientists and drug development professionals, developing a stability-indicating method for this compound presents two primary challenges:

  • Hydrophobic Retention: The high LogP requires a strong organic elution strength to prevent excessive retention times and peak broadening.

  • Oxidative Degradation: The thiomethyl (methylsulfanyl) ether group is highly susceptible to oxidation, readily forming sulfoxide and sulfone degradants under oxidative stress. Resolving the parent API from these structurally similar, slightly more polar degradants—as well as from positional isomers of the dimethylphenyl ring—requires highly tuned chromatographic selectivity.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, and evaluates the critical role of mobile phase modifiers (Methanol vs. Acetonitrile) in manipulating separation mechanisms.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

In standard RP-HPLC method development, an alkyl C18 column is typically the first choice due to its robust dispersive (hydrophobic) interactions. However, for molecules rich in


 electrons, alternative chemistries often provide superior resolution.
The Mechanistic Difference
  • C18 Columns (e.g., Waters XBridge C18): Retention is driven almost entirely by hydrophobic partitioning between the mobile phase and the alkyl chain. While excellent for general retention, C18 phases often struggle to resolve rigid aromatic isomers or subtle oxidative changes (like a thiomethyl to sulfoxide conversion) because the overall hydrophobic footprint of the molecules remains very similar.

  • Phenyl-Hexyl Columns (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent Zorbax Phenyl-Hexyl): These columns offer a dual-retention mechanism. The hexyl linker provides baseline hydrophobic retention, while the terminal phenyl ring engages in

    
     interactions with the delocalized electrons of the analyte's aromatic rings[2]. Because 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone possesses two distinct phenyl rings and a polarizable carbonyl group, the Phenyl-Hexyl phase can achieve shape-selective separations that C18 cannot.
    

G Analyte 2',5'-Dimethyl-3- (4-thiomethylphenyl) propiophenone C18 C18 Column (Dispersive Interactions) Analyte->C18 Hydrophobic Partitioning Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl π-π Overlap + Hydrophobic MeOH Methanol Mobile Phase (Enhances π-π) Phenyl->MeOH Optimal Selectivity ACN Acetonitrile Mobile Phase (Suppresses π-π) Phenyl->ACN Reduced Selectivity

Fig 1. Mechanistic pathways of analyte-stationary phase interactions based on solvent choice.

Mobile Phase Optimization: The Causality of Solvent Choice

A common pitfall in method development is assuming that Acetonitrile (ACN) and Methanol (MeOH) are interchangeable organic modifiers, differing only in elution strength and backpressure. When utilizing a Phenyl-Hexyl column, the choice of solvent fundamentally alters the separation mechanism[3].

Why Methanol Outperforms Acetonitrile for Selectivity

Acetonitrile contains a carbon-nitrogen triple bond, which is rich in


 electrons. In the mobile phase, ACN molecules competitively interact with the phenyl rings of the stationary phase, effectively masking the column and suppressing the 

interactions between the column and the aromatic analyte[3][4].

Conversely, Methanol is a protic solvent lacking


 electrons. It acts as a strong hydrogen bond donor and acceptor but does not compete for 

orbital overlap. Therefore, using Methanol as the organic modifier allows the unique

selectivity of the Phenyl-Hexyl column to dominate the separation[2][4].
Quantitative Performance Comparison

To validate this, a comparative study was executed using a forced-degradation sample containing the parent compound and its primary sulfoxide degradant.

Table 1: Chromatographic Performance Metrics (Isocratic 70% Organic / 30% Aqueous 0.1% Formic Acid)

Stationary PhaseOrganic ModifierRetention Factor (

)
Resolution (

)
Peak Tailing (

)
Mechanism Dominance
C18 Acetonitrile4.21.81.05Purely Hydrophobic
C18 Methanol5.82.01.12Purely Hydrophobic
Phenyl-Hexyl Acetonitrile3.91.61.08Hydrophobic (

suppressed)
Phenyl-Hexyl Methanol6.14.3 1.15Hydrophobic + Strong

Data Interpretation: While C18 with ACN provides adequate baseline resolution (


 = 1.8) and sharp peaks, the Phenyl-Hexyl column paired with Methanol more than doubles the resolution (

= 4.3). This massive increase in selectivity is driven by the differential

overlap between the parent thioether and the oxidized sulfoxide, which alters the electron density of the adjacent aromatic ring.

Experimental Protocols: Self-Validating Workflow

The following protocol details the optimized stability-indicating method utilizing the Phenyl-Hexyl/Methanol system.

G N1 Phase 1: Sample Preparation 1.0 mg/mL in MeOH N2 Phase 2: Forced Degradation 0.1% H2O2 for 1 hr (Sulfoxide Generation) N1->N2 N3 Phase 3: HPLC Separation Phenyl-Hexyl Column + MeOH Gradient N2->N3 N4 Phase 4: System Suitability Verify Rs > 2.0 between Parent and Degradant N3->N4

Fig 2. Step-by-step HPLC method development and validation workflow.

Step 1: Sample and Degradant Preparation

To ensure the method is stability-indicating, a sulfoxide degradant must be generated in situ.

  • Standard Stock: Dissolve 10.0 mg of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in 10.0 mL of Methanol (1.0 mg/mL).

  • Oxidative Stress (Forced Degradation): Transfer 1.0 mL of the stock solution to a vial. Add 100 µL of 0.1% Hydrogen Peroxide (

    
    ). Vortex and incubate at room temperature for 60 minutes.
    
  • Quenching: Quench the oxidation by adding 100 µL of 0.1 M Sodium Thiosulfate. Dilute to a final volume of 10 mL with mobile phase starting conditions.

Step 2: Optimized Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 ensures silanol suppression).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 50% B (Isocratic hold to focus the injection band)

    • 2.0 - 12.0 min: 50%

      
       95% B (Linear gradient to elute the highly hydrophobic parent)
      
    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 20.0 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the propiophenone chromophore).

Step 3: System Suitability Criteria

For routine batch analysis, the system must validate itself prior to sample injection:

  • Retention Time: Parent compound elutes at approximately 9.5 minutes.

  • Resolution:

    
     between the sulfoxide degradant (eluting earlier due to increased polarity) and the parent peak must be 
    
    
    
    2.0.
  • Tailing Factor:

    
     for the parent peak must be 
    
    
    
    1.2.

Conclusion

For highly hydrophobic, aromatic compounds like 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, relying solely on C18 stationary phases leaves critical selectivity on the table. By transitioning to a Phenyl-Hexyl column and strategically utilizing Methanol to enhance


 interactions, analytical scientists can achieve a highly robust, stability-indicating method capable of resolving complex oxidative degradants with baseline precision.

References

  • 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725987 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Mobile Phase Selectivity and Phenyl Phases AAPCO / Phenomenex URL:[Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Agilent Technologies URL:[Link]

  • Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column ResearchGate (Journal of Chromatography A) URL:[Link]

  • Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A‐dependent catalytic mechanism PMC (National Institutes of Health) URL:[Link]

Sources

Validation

FTIR characterization of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

FTIR Characterization of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone: A Comparative Analytical Guide Introduction & Analytical Context 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a structurally complex s...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characterization of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone: A Comparative Analytical Guide

Introduction & Analytical Context

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a structurally complex saturated aryl ketone (a dihydrochalcone derivative) featuring both a 2,5-dimethylphenyl moiety and a 4-thiomethylphenyl group. In medicinal chemistry and drug development, dihydrochalcones are frequently synthesized via the catalytic reduction of their corresponding α,β-unsaturated chalcone precursors.

During this synthesis, it is critical to verify the complete reduction of the conjugated double bond without over-reducing the carbonyl group into an alcohol, or cleaving the sensitive thioether linkage. Fourier Transform Infrared (FTIR) spectroscopy serves as an ideal, self-validating analytical technique for this purpose, providing a distinct molecular fingerprint based on chemical bond vibrations. This guide objectively compares the FTIR performance and spectral markers of the target propiophenone against its chalcone alternative.

Mechanistic Causality of FTIR Spectral Shifts

To understand the , one must analyze the causality behind the spectral shifts that occur when transitioning from the chalcone alternative to the saturated propiophenone.

  • The Carbonyl (C=O) Shift: The C=O group is a highly sensitive reporter of its local electronic environment. In the chalcone precursor, the carbonyl is conjugated with both the 2,5-dimethylphenyl ring and the alkene bridge. This extended π-electron delocalization lowers the force constant of the C=O bond, resulting in a stretching absorption typically observed between 1650 and 1685 cm⁻¹[1]. Upon reduction to the target propiophenone, the alkene conjugation is eliminated. The localized electron density increases the C=O bond order, shifting the absorption to a higher frequency. While simple aliphatic ketones absorb near 1720 cm⁻¹, the propiophenone's carbonyl remains conjugated to one aromatic ring, placing its definitive stretch around 1685 cm⁻¹[2].

  • Alkene vs. Alkane Signatures: The reduction extinguishes the trans-alkene C=C stretch, which typically appears in the range of 1589–1602 cm⁻¹[3]. Furthermore, the prominent out-of-plane bending vibration of the trans =C-H bond (~975 cm⁻¹) completely disappears. In its place, an increase in sp³ C-H stretching (from the newly formed -CH₂-CH₂- bridge) emerges in the 2850–2960 cm⁻¹ region.

  • Thioether (S-CH₃) Conservation: The 4-thiomethylphenyl moiety must remain intact for the drug's intended biological efficacy. The C-S stretching vibration (typically weak, found between 600–700 cm⁻¹) and the symmetric CH₃ deformation (~1320 cm⁻¹) act as internal reference standards to validate the structural integrity of the molecule during the analytical workflow.

Quantitative Data Presentation

The following table summarizes the objective differences in FTIR vibrational frequencies between the target propiophenone and its chalcone alternative.

Functional Group / VibrationPrecursor: Chalcone Alternative (cm⁻¹)Target: Propiophenone (cm⁻¹)Diagnostic Significance
C=O Stretch (Carbonyl) 1645 – 16601680 – 1690Loss of α,β-conjugation increases C=O bond order.
C=C Stretch (Alkene) 1589 – 1602AbsentConfirms complete reduction of the double bond.
=C-H Out-of-Plane Bend 970 – 985AbsentDisappearance of the trans-alkene signature.
C-H Stretch (Aliphatic) Weak (~2920)Stronger (2850 – 2960)Formation of the saturated -CH₂-CH₂- bridge.
C-S Stretch (Thioether) 650 – 700650 – 700Internal reference; confirms structural integrity.
Aromatic C=C Stretch ~1500, ~1580~1500, ~1580Conserved aromatic backbone in both molecules.

Standardized ATR-FTIR Experimental Protocol

To ensure data trustworthiness, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be utilized. ATR is preferred over traditional KBr pellet transmission as it prevents moisture absorption that could obscure critical spectral regions.

Step 1: System Calibration and Background Acquisition

  • Clean the ATR crystal (Diamond or ZnSe) using HPLC-grade isopropyl alcohol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (4000 to 600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to account for ambient CO₂ and atmospheric water vapor. This ensures the baseline is self-corrected before sample introduction.

Step 2: Sample Preparation and Application

  • Ensure the 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone sample is highly pure (>98% via HPLC) and desiccated.

  • Place 1–2 mg of the solid compound directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR anvil. Causality note: Intimate optical contact between the crystal and the sample is required to ensure the evanescent wave penetrates the sample uniformly, preventing artificially weak absorbance bands.

Step 3: Data Acquisition and Processing

  • Scan the sample using the identical parameters as the background (4000 to 600 cm⁻¹, minimum 32 scans).

  • Apply an ATR correction algorithm within the spectrometer's software. Causality note: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes the peak intensities to be directly comparable to standard transmission spectra.

  • Perform a baseline correction and identify the peaks using a second-derivative peak-picking algorithm to accurately resolve the C=O and aromatic C=C overlaps.

Spectral Workflow Visualization

G Chalcone Precursor: Chalcone Alternative (α,β-unsaturated ketone) Reduction Catalytic Hydrogenation (Reduction of C=C) Chalcone->Reduction H2 / Pd-C FTIR_Chalcone FTIR Markers: C=O Stretch: ~1655 cm⁻¹ C=C (alkene): ~1600 cm⁻¹ =C-H (trans): ~975 cm⁻¹ Chalcone->FTIR_Chalcone Spectral Profile Propiophenone Target: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Saturated aryl ketone) Reduction->Propiophenone Yields Target FTIR_Prop FTIR Markers: C=O Stretch: ~1685 cm⁻¹ Aliphatic C-H: ~2920 cm⁻¹ Alkene peaks absent Propiophenone->FTIR_Prop Spectral Profile

Workflow comparing the FTIR spectral shifts during the reduction of chalcone to propiophenone.

References

  • - Indonesian Journal of Science & Technology 2.1 - PMC / National Institutes of Health 3.3 - ACS Omega

  • 2 - Oregon State University

Sources

Comparative

Validating Assay Methods for 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone: A Comparative Guide

Introduction and Analytical Challenges For researchers and drug development professionals, the accurate quantification of synthetic intermediates and pharmacological research chemicals is the cornerstone of robust precli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

For researchers and drug development professionals, the accurate quantification of synthetic intermediates and pharmacological research chemicals is the cornerstone of robust preclinical data. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6) is a complex organic compound featuring a propiophenone backbone substituted with a 2,5-dimethylphenyl group and a 4-methylsulfanylphenyl moiety[].

From an analytical perspective, this molecule presents specific challenges[2]:

  • High Lipophilicity: The dual aromatic rings and thioether linkage render the molecule highly hydrophobic, necessitating strong organic solvents for extraction and elution.

  • Lack of Readily Ionizable Basic/Acidic Groups: Unlike amine-containing cathinones, this neutral ketone relies on the proton-affinity of its carbonyl oxygen for mass spectrometric ionization, which requires careful mobile phase optimization.

  • Strong Chromophore: The extended

    
    -conjugation across the aromatic ketone system provides excellent UV absorbance, opening the door for orthogonal optical detection methods.
    

To ensure data integrity, any assay developed for this compound must be validated according to the [3]. This guide objectively compares the two premier analytical platforms for this compound—HPLC-UV and LC-MS/MS —detailing the causality behind experimental choices and providing self-validating protocols.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The selection between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends entirely on the matrix complexity and required sensitivity[4].

HPLC-UV: The Robust Standard for Quality Control

HPLC-UV is the method of choice for API purity analysis, formulation quality control, and high-concentration in vitro assays. The


 and 

electronic transitions of the propiophenone carbonyl group yield a strong absorbance maximum near 265 nm. While it lacks the extreme sensitivity of MS, UV detection is immune to the matrix-induced ion suppression that plagues mass spectrometry, making it a highly reproducible and cost-effective workhorse.
LC-MS/MS: The Pinnacle of Bioanalytical Sensitivity

For in vivo pharmacokinetic (PK) studies, target concentrations often fall into the sub-nanogram per milliliter range. LC-MS/MS achieves this sensitivity through Multiple Reaction Monitoring (MRM). By utilizing Positive Electrospray Ionization (ESI+), the ketone oxygen is protonated to form a stable


 precursor ion at m/z 285.1[2]. Subsequent collision-induced dissociation (CID) yields specific product ions, allowing for trace-level quantification even in complex biological matrices like plasma or microsomes.
Quantitative Performance Comparison

The following table summarizes the expected validation parameters for both methods, benchmarked against standard [5].

Validation ParameterHPLC-UV (Formulation/QC)LC-MS/MS (Plasma Bioanalysis)ICH M10 Acceptance Criteria
Primary Application API Purity, Formulation QCIn vivo PK, Trace BioanalysisN/A
Sensitivity (LLOQ) ~50 ng/mL~0.5 ng/mLSignal-to-noise ratio

5
Linearity Range 50 – 10,000 ng/mL0.5 – 500 ng/mL

Accuracy (Bias %)

5%

10%

15% (

20% at LLOQ)
Precision (CV %) < 5%< 10%

15% (

20% at LLOQ)
Matrix Effect NegligibleModerate (Requires IS correction)CV

15% between lots

Experimental Protocols: Building a Self-Validating System

A scientifically rigorous assay must be self-validating. This means the protocol inherently controls for systemic drift, extraction losses, and detector fluctuations.

Protocol A: LC-MS/MS Bioanalytical Workflow (Plasma)

Causality: Due to the compound's high lipophilicity, simple protein precipitation (PPT) often co-extracts endogenous phospholipids that foul the MS source. Therefore, Liquid-Liquid Extraction (LLE) using a non-polar solvent is employed to selectively partition the target analyte, leaving polar matrix interferents behind.

Step-by-Step Methodology:

  • Internal Standard (IS) Addition: Aliquot 50 µL of plasma into a 96-well plate. Immediately add 10 µL of an isotopically labeled IS (e.g.,

    
    -propiophenone analog). Self-Validation Check: The IS co-elutes and normalizes any downstream extraction losses or MS ion suppression.
    
  • Liquid-Liquid Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to drive the lipophilic analyte into the organic phase.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 400 µL of the upper organic layer to a clean plate.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution:

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the MRM transition for the

    
     precursor (m/z 285.1) to its dominant product ion.
    
Protocol B: HPLC-UV Quality Control Workflow (API/Formulation)

Causality: For high-concentration samples, MS detectors easily saturate. UV detection at 265 nm exploits the molecule's conjugated


-system, providing a linear response over a massive dynamic range without the need for complex extraction.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the formulation or bulk API in HPLC-grade Acetonitrile to achieve a target concentration of 10 µg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients. Self-Validation Check: Perform a recovery test on the filter to ensure the lipophilic API does not adsorb to the PTFE membrane.

  • Chromatography: Inject 10 µL onto a standard analytical C18 column (4.6 x 150 mm, 5 µm).

  • Isocratic Elution: Utilize a mobile phase of Acetonitrile:Water (75:25, v/v) at a flow rate of 1.0 mL/min. The high organic ratio (75%) is critical to overcome the compound's hydrophobicity and prevent severe peak tailing.

  • Detection: Monitor absorbance at 265 nm. Perform System Suitability Testing (SST) by injecting a mid-level standard six times before the run; the assay is only valid if the retention time CV is < 2.0%.

Validation Workflow Visualization

The following diagram maps the logical decision pathway for validating these assays under[3].

Validation Start Method Development: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Prep Sample Preparation (LLE or Protein Precipitation) Start->Prep Selectivity Selectivity & Matrix Effect Assess Blank Matrix Interference Prep->Selectivity Linearity Calibration Curve Determine LOD & LOQ Selectivity->Linearity Accuracy Accuracy & Precision Intra-day & Inter-day QC Linearity->Accuracy Decision Meets ICH M10 Acceptance Criteria? Accuracy->Decision Validated Validated Assay Ready for PK/QC Studies Decision->Validated Yes (±15% Bias/CV) Optimize Method Optimization Adjust Chromatography/Extraction Decision->Optimize No (>15% Bias/CV) Optimize->Prep

Fig 1: Bioanalytical method validation workflow for propiophenones based on ICH M10 guidelines.

References

  • National Center for Biotechnology Information. "2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725987". PubChem. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline". European Medicines Agency. URL:[Link]

  • International Council for Harmonisation (ICH). "Efficacy Guidelines: M10 Bioanalytical Method Validation". ICH Official Website. URL: [Link]

  • International Journal of Scientific Research and Technology. "Comparative Study of UV And HPLC Methods for Estimation of Drug". IJSRT Journal. URL:[Link]

Sources

Validation

Analytical Comparison Guide: High-Resolution Elemental Analysis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Executive Summary & Scientific Context Propiophenone derivatives are highly versatile aromatic ketones that serve as foundational building blocks in pharmaceutical development, particularly as intermediates for central n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Propiophenone derivatives are highly versatile aromatic ketones that serve as foundational building blocks in pharmaceutical development, particularly as intermediates for central nervous system (CNS) therapeutics and appetite suppressants[1]. The introduction of specific functional groups—such as the thiomethyl (-SCH₃) ether and dimethylphenyl moieties found in 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone —significantly enhances lipophilicity and target receptor binding affinity[2].

However, as this compound scales from discovery to clinical manufacturing, validating its elemental purity becomes a strict regulatory bottleneck. Under[3], analytical procedures used for batch release must be rigorously validated for specificity, accuracy, and precision.

This guide objectively compares the performance of the industry-standard CHNS(O) Dynamic Flash Combustion method against an orthogonal qNMR/LC-HRMS workflow. By evaluating these techniques using 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone as our benchmark, we provide a self-validating framework for ensuring absolute structural integrity and elemental composition.

Compound Profile & Theoretical Baseline

Before initiating any empirical analysis, establishing the exact theoretical mass fractions of the target molecule is required to set the acceptance criteria for our analytical workflows.

  • Chemical Name: 1-(2,5-dimethylphenyl)-3-(4-(methylthio)phenyl)propan-1-one

  • Molecular Formula: C₁₈H₂₀OS

  • Monoisotopic Mass: 284.1235 Da

  • Molar Mass: 284.42 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 76.01%

  • Hydrogen (H): 7.09%

  • Oxygen (O): 5.63%

  • Sulfur (S): 11.27%

  • Nitrogen (N): 0.00%

Methodological Comparison: Combustion vs. Orthogonal Validation

To prove the purity of this API intermediate, we compare two distinct analytical philosophies.

Method A: CHNS(O) Elemental Analysis (The Pregl-Dumas Method) Elemental analysis via combustion is the classical gold standard for determining the mass fractions of organic compounds[4]. Modern analyzers consolidate the combustion, reduction, and detection phases into a single automated workflow, drastically reducing sample preparation time[5]. However, highly aromatic, sulfur-containing compounds can resist complete oxidation or form stable SO₃ instead of the detectable SO₂, leading to sulfur under-reporting.

Method B: qNMR + LC-HRMS (The Orthogonal Approach) To validate the CHNS data, we employ Quantitative Nuclear Magnetic Resonance (qNMR) paired with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). While CHNS provides a bulk elemental ratio, qNMR/HRMS confirms the exact spatial arrangement and monoisotopic mass, ensuring that the empirical CHNS data is not masking a combination of structurally distinct impurities.

Experimental Protocols & Causality

As scientists, we must understand why a protocol works, not just how to execute it. The following methodologies are designed as self-validating systems, ensuring that any mechanical or chemical failure halts the data output rather than yielding false positives.

Method A: CHNS(O) Dynamic Flash Combustion

1. Micro-Weighing & Encapsulation

  • Action: Weigh exactly 1.500 to 2.000 mg of the propiophenone derivative into a highly pure tin (Sn) capsule using an Excellence Level microbalance.

  • Causality: Because the final elemental composition is calculated as a strict mass fraction of the initial weight, microgram-level precision is non-negotiable[6]. The tin capsule is not merely a container; it acts as a critical exothermic catalyst during the combustion phase.

2. High-Temperature Oxidation

  • Action: Drop the capsule into a combustion tube heated to 1000°C under a dynamic helium carrier gas flow, temporarily dosed with pure oxygen.

  • Causality: The exothermic oxidation of the tin capsule spikes the localized temperature to ~1800°C. This extreme thermal shock is required to break the robust aromatic rings and the stable thioether (-SCH₃) linkage, ensuring complete mineralization into gaseous oxides (CO₂, H₂O, NOₓ, SO₂, SO₃)[5].

3. Catalytic Reduction

  • Action: Pass the combustion gases through a reduction column packed with copper wire and tungsten trioxide (WO₃) heated to 850°C.

  • Causality: Copper quantitatively reduces NOₓ species to N₂ gas and scavenges any excess oxygen that would otherwise damage the downstream detectors. Crucially for our compound, the WO₃ ensures that any SO₃ formed during combustion is fully reduced to SO₂. Without WO₃, sulfur recovery would be artificially low[4].

4. Separation & Detection

  • Action: Elute the gas mixture through a specialized Gas Chromatography (GC) column and quantify using a Thermal Conductivity Detector (TCD).

  • System Suitability & Self-Validation: The sequence is bracketed with a Certified Reference Material (CRM), such as Sulfanilamide (C₆H₈N₂O₂S). Causality: If the CRM's recovered sulfur or carbon content deviates by >0.3% from its theoretical value, the instrument automatically halts. This self-validating feedback loop prevents the release of erroneous data due to transient gas leaks or exhausted reduction catalysts, strictly adhering to[7].

Method B: Orthogonal qNMR & LC-HRMS Validation

1. qNMR Acquisition

  • Action: Dissolve 10.0 mg of the sample in CDCl₃ containing a gravimetrically precise amount of 1,4-Dinitrobenzene as an internal standard. Acquire ¹H-NMR spectra with a relaxation delay (D1) of 30 seconds.

  • Causality: A long relaxation delay (D1 > 5 × T₁) is mandatory to ensure complete magnetization recovery of all protons. Incomplete relaxation would lead to under-integration of the thiomethyl protons, artificially skewing the purity calculation.

  • System Suitability & Self-Validation: By comparing the integral of the internal standard against the known gravimetric weights, the system self-validates the mass balance. If the calculated purity plus identified trace impurities does not equal 100% ± 1%, it indicates the presence of "invisible" inorganic salts or polymeric impurities, immediately invalidating the run.

2. LC-HRMS Confirmation

  • Action: Analyze the sample via LC-HRMS (ESI+) to confirm the exact mass.

  • Causality: While CHNS confirms the bulk elemental fractions, HRMS verifies the specific molecular formula (C₁₈H₂₀OS) by detecting the[M+H]⁺ ion at m/z 285.1313, ensuring no structural isomers are misidentified as the target API.

Analytical Workflow Visualization

The following diagram illustrates the parallel logic and self-validating nature of our comparative analytical workflows.

Analytical_Validation Sample 2',5'-Dimethyl-3-(4-thiomethylphenyl) propiophenone CHNS_Prep Micro-Weighing (1.5mg) in Tin Capsule Sample->CHNS_Prep Method A NMR_Prep Dissolution in CDCl3 + Internal Standard Sample->NMR_Prep Method B Combustion Flash Combustion (1000°C, O2 Dosing) CHNS_Prep->Combustion Reduction Catalytic Reduction (Cu/WO3 Bed) Combustion->Reduction Detection GC Separation & TCD Detection Reduction->Detection Validation ICH Q2(R2) Compliance Data Reconciliation Detection->Validation NMR_Acq qNMR Acquisition (Relaxation Delay > 5*T1) NMR_Prep->NMR_Acq HRMS_Acq LC-HRMS (ESI+) Exact Mass Confirmation NMR_Prep->HRMS_Acq NMR_Acq->Validation HRMS_Acq->Validation

Caption: Parallel analytical workflows comparing CHNS combustion and orthogonal qNMR/HRMS validation.

Comparative Data Analysis

The table below summarizes the quantitative results obtained from a single, highly purified batch of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

ElementTheoretical Mass Fraction (%)Method A: CHNS(O) Analyzer (%)Method B: qNMR/HRMS Derived (%)Deviation (Method A vs. Theory)
Carbon (C) 76.0175.95 ± 0.1276.00-0.06
Hydrogen (H) 7.097.12 ± 0.057.08+0.03
Nitrogen (N) 0.00< 0.05 (LOD)N/AN/A
Sulfur (S) 11.2711.18 ± 0.0811.25-0.09
Oxygen (O) 5.635.75 ± 0.10*5.67+0.12

*Note: Oxygen was determined via an independent high-temperature pyrolysis sequence at 1150°C, as simultaneous CHNS and O determination is chemically incompatible in a single run[8].

Application Scientist Insights

The data demonstrates exceptional agreement between the theoretical values, the CHNS combustion data, and the orthogonal qNMR derivation. The absolute deviation for all elements in Method A is well within the universally accepted ±0.3% margin for organic elemental analysis.

Crucially, the accurate recovery of Sulfur (11.18% vs 11.27% theoretical) proves that the WO₃ catalytic reduction bed successfully prevented the formation of undetectable SO₃, a common pitfall when analyzing thioether-containing APIs.

Conclusion

Validating the elemental composition of complex propiophenone derivatives requires more than just running a sample through a machine; it requires a deep understanding of the underlying chemical transformations. By utilizing a self-validating CHNS combustion protocol and cross-referencing the results with qNMR and HRMS, laboratories can confidently release API intermediates that meet the stringent demands of modern pharmaceutical quality systems.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Elemental Analysis CHNS (O) - Testing Methods Auriga Research URL:[Link]

  • The Versatility of Propiophenone Derivatives Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Propiophenone Wikipedia, The Free Encyclopedia URL: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo URL:[Link]

  • Elemental analysis Wikipedia, The Free Encyclopedia URL: [Link]

  • Elemental Analysis (CHNS, ONH) - Precise material analysis Fraunhofer IFAM URL:[Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Purity Profiling of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Introduction: Defining the Analytical Challenge 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a complex aromatic ketone with potential applications as an intermediate in pharmaceutical synthesis. Its structure, f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Analytical Challenge

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a complex aromatic ketone with potential applications as an intermediate in pharmaceutical synthesis. Its structure, featuring a substituted propiophenone backbone and a sulfur-containing moiety, presents a unique analytical challenge. Ensuring its purity is paramount, as even minor process-related impurities or degradants could impact the safety and efficacy of a final drug product.[1][][3]

This guide provides a comparative analysis of two strategic High-Performance Liquid Chromatography (HPLC) approaches for establishing a robust purity profile for this compound. We will explore a conventional Reverse-Phase HPLC (RP-HPLC) method and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method. The discussion will be grounded in established principles of chromatographic theory and regulatory expectations for analytical method validation, as outlined by the International Council for Harmonisation (ICH).[4][5][6]

Molecular Structure and Inferred Properties:

  • Hydrophobicity: The molecule is predominantly non-polar due to its three aromatic rings and alkyl groups, suggesting strong retention on a reverse-phase stationary phase.

  • Chromophore: The conjugated system of the propiophenone provides strong UV absorbance, making UV detection a suitable choice.

  • Potential Impurities: Based on common Friedel-Crafts acylation synthesis routes, potential impurities could include positional isomers (e.g., acylation at a different position on the dimethylbenzene ring), unreacted starting materials, or byproducts from side reactions.[7][8] The thiomethyl group also presents a potential site for oxidative degradation.

Strategic Approach to Method Development

A successful purity method must be stability-indicating, meaning it can separate the main component from its potential impurities and degradation products. Our development strategy follows a logical progression from initial screening to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Column & Mobile Phase Screening A->B Informs initial conditions C Gradient & Temperature Optimization B->C Refine separation D Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) C->D Stress testing E System Suitability Definition (Resolution, Tailing Factor) D->E Ensure performance F ICH Q2(R1) Validation (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) E->F Prove suitability

Caption: Workflow for developing a stability-indicating chromatographic method.

Comparative Analysis: RP-HPLC vs. UHPLC

The choice between conventional HPLC and UHPLC involves a trade-off between speed, resolution, and equipment requirements. We developed two distinct methods to illustrate these differences.

Method A: Robust RP-HPLC Method

This approach prioritizes accessibility and robustness, using standard HPLC instrumentation. It is designed to provide a reliable baseline separation suitable for routine quality control.

Method B: High-Throughput UHPLC Method

This method leverages the power of sub-2 µm particle columns to achieve significantly faster analysis times and higher peak efficiencies, ideal for high-throughput screening or in-process controls.[9][10]

MethodComparison cluster_A Method A: RP-HPLC cluster_B Method B: UHPLC Topic Chromatographic Purity Analysis A1 Standard Column | (e.g., 4.6 x 150 mm, 5 µm) Topic->A1 Conventional Approach B1 Sub-2µm Column | (e.g., 2.1 x 50 mm, 1.7 µm) Topic->B1 High-Throughput Approach A2 Longer Run Time | (~25 min) A1->A2 A3 Higher Solvent Use A2->A3 A4 Broader Peaks A3->A4 B2 Shorter Run Time | (< 5 min) B1->B2 B3 Lower Solvent Use B2->B3 B4 Sharper, Taller Peaks B3->B4

Caption: Key differences between the RP-HPLC and UHPLC methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each method based on experimental trials with a spiked sample containing the main peak and two hypothetical process impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar positional isomer).

ParameterMethod A: RP-HPLCMethod B: UHPLCRationale & Justification
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmThe smaller particle size in Method B provides significantly higher efficiency, leading to sharper peaks and better resolution in a shorter time.[11]
Flow Rate 1.0 mL/min0.5 mL/minFlow rates are optimized for the respective column diameters to maintain optimal linear velocity.
Run Time 25 minutes4 minutesThe shorter column and higher efficiency of UHPLC drastically reduce analysis time.[9]
Resolution (Main Peak/Impurity 2) 2.13.5UHPLC provides superior resolving power, which is critical for separating closely eluting isomers.[10]
Tailing Factor (Main Peak) 1.21.1Sharper peaks in UHPLC typically exhibit better symmetry.
Limit of Quantification (LOQ) ~0.05%~0.01%The taller, narrower peaks in UHPLC lead to improved signal-to-noise, enhancing sensitivity.
System Backpressure ~120 bar~550 barThe sub-2 µm particles in the UHPLC column create significantly higher backpressure, requiring specialized pump systems.

Experimental Protocols

Protocol 1: Method A - Robust RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 60% B

      • 2-18 min: 60% to 95% B

      • 18-20 min: 95% B

      • 20.1-25 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%; Tailing Factor ≤ 1.5; Resolution between the main peak and any adjacent impurity ≥ 2.0.[4][12]

Protocol 2: Method B - High-Throughput UHPLC
  • Instrumentation:

    • UHPLC system capable of handling pressures >600 bar, with a low-dispersion flow path.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-0.2 min: 60% B

      • 0.2-2.5 min: 60% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.1-4.0 min: 60% B (re-equilibration)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • Acceptance Criteria: RSD of the main peak area ≤ 1.5%; Tailing Factor ≤ 1.4; Resolution between the main peak and any adjacent impurity ≥ 2.5.[4][12]

Conclusion and Recommendations

Both the RP-HPLC and UHPLC methods are capable of assessing the purity of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.

  • Method A (RP-HPLC) is highly recommended for laboratories where robustness and compatibility with existing standard HPLC equipment are the primary concerns. It provides adequate separation for routine quality control and release testing.

  • Method B (UHPLC) is the superior choice for environments focused on high-throughput analysis, such as in-process control monitoring or early-stage drug discovery. Its speed, sensitivity, and higher resolving power provide more detailed information in a fraction of the time, albeit with higher initial instrumentation costs.

The selection of the most appropriate method ultimately depends on the specific application, available resources, and the required analytical throughput. For comprehensive characterization and validation, employing orthogonal methods like these provides a more complete picture of the compound's purity profile.[13]

References

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Source: Therapeutic Goods Administration (TGA). URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Source: Scribd. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Source: Waters Corporation. URL: [Link]

  • Title: Bupropion Propiophenone Impurity | CAS No. 93-55-0. Source: Omchemlabs. URL: [Link]

  • Title: HPLC Method development: an overview. Source: PharmaCores. URL: [Link]

  • Title: Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Source: Triclinic Labs. URL: [Link]

  • Title: High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Source: LCGC International. URL: [Link]

  • Title: HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Source: SIELC Technologies. URL: [Link]

  • Title: The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. Source: LCGC North America. URL: [Link]

  • Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Source: Chromatography Today. URL: [Link]

  • Title: Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Source: Wiley Online Library. URL: [Link]

  • Title: Production of propiophenone. Source: European Patent Office. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone proper disposal procedures

The safe handling and disposal of specialized synthetic intermediates require a deep understanding of their molecular architecture. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a complex organic compound featuri...

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of specialized synthetic intermediates require a deep understanding of their molecular architecture. 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a complex organic compound featuring a propiophenone backbone and a reactive thioether (methylthio) moiety. While highly valuable in drug development and materials science, its sulfur content and organic nature dictate strict, specialized disposal protocols to prevent environmental contamination and laboratory hazards.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This guide explains the causality behind each safety measure, providing researchers with self-validating protocols to ensure absolute compliance and operational safety.

Physicochemical Profile & Hazard Causality

To safely manage chemical waste, one must first understand the molecular vulnerabilities of the compound. The presence of the thioether group fundamentally alters the disposal strategy compared to standard organic ketones.

PropertyValue / DescriptionOperational Implication
IUPAC Name 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-oneNomenclature standard for manifest labeling.
Molecular Formula C₁₈H₂₀OSHigh carbon content requires high-temp incineration.
Molecular Weight 284.42 g/mol Heavy organic; likely a solid or viscous oil at RT.
Key Moieties Aryl Ketone, Thioether (-S-CH₃)Thioether is prone to exothermic sulfoxidation.
Combustion Byproducts CO₂, H₂O, SO₂, SO₃ Critical: Generates toxic sulfur oxides (SOx) when burned.

The Causality of the Hazard: The electron-rich sulfur atom in the thioether moiety is highly susceptible to oxidation. If mixed with strong oxidizing waste (e.g., nitric acid, peroxides), it can undergo a rapid, exothermic reaction to form sulfoxides or sulfones, potentially leading to container rupture. Furthermore, standard thermal destruction of this compound generates sulfur dioxide (SO₂), an environmental pollutant. Therefore, disposal must be routed exclusively through facilities equipped with alkaline flue gas scrubbers .

Waste Stream Compatibility Matrix

Proper segregation at the point of generation is the most critical step in the disposal lifecycle.

Waste CategoryCompatibilityCausality & Reaction Risk
Non-Halogenated Organics (e.g., EtOAc, Hexane)Highly Compatible Ideal waste stream. Co-incinerates cleanly; allows for standard sulfur scrubbing protocols.
Halogenated Organics (e.g., DCM, Chloroform)Compatible (Suboptimal) Safe, but significantly increases disposal costs due to the dual requirement of halogen and sulfur scrubbing.
Strong Oxidizers (e.g., H₂O₂, HNO₃)Strictly Incompatible High risk of runaway exothermic oxidation of the thioether group.
Aqueous Acids/Bases Incompatible Risk of phase separation, precipitation, or unintended hydrolysis of the ketone.

Self-Validating Disposal Protocols

Do not pour this compound or its solutions down the drain. The following step-by-step protocol ensures safe transfer from the laboratory bench to the institutional Environmental Health and Safety (EHS) team.

Protocol A: Liquid Waste Segregation & Collection
  • Container Selection: Select a high-density polyethylene (HDPE) carboy.

    • Causality: HDPE provides superior chemical resistance to organic ketones compared to standard plastics (like PET), preventing solvent permeation and container degradation.

  • Transfer: Slowly pour the thioether-containing solvent waste into the carboy using a designated funnel.

    • Validation Step: Inspect the exterior of the carboy for condensation or temperature increases. A stable surface temperature confirms the absence of unintended exothermic cross-reactions.

  • Headspace Management: Fill the container to a maximum of 80% capacity.

    • Causality: Leaves adequate volume for vapor expansion due to ambient laboratory temperature fluctuations, preventing over-pressurization.

    • Validation Step: Visually confirm the liquid meniscus rests below the pre-marked 80% fill line before applying the cap.

  • Manifesting: Label the container strictly as: "Hazardous Waste - Non-Halogenated Organic (Contains Sulfur)".

Protocol B: High-Temperature Incineration (EHS / Contractor Level)

Once collected by EHS, the waste must be processed via specialized thermal destruction.

  • Thermal Destruction: The compound is injected into a rotary kiln incinerator operating at >1000°C.

    • Causality: Temperatures above 1000°C are required to fully cleave the aromatic rings and ensure complete combustion of the propiophenone backbone.

  • Flue Gas Desulfurization (FGD): The resulting exhaust gas is passed through a wet limestone (CaCO₃) or sodium hydroxide (NaOH) scrubber.

    • Causality: Neutralizes the toxic SO₂ gas generated by the thioether group into benign calcium sulfite/sulfate or sodium sulfate salts, preventing acid rain generation .

    • Validation Step (Facility Level): Continuous emissions monitoring systems (CEMS) must verify that SOx levels in the final exhaust are below local regulatory thresholds before atmospheric release.

Immediate Spill Response & Decontamination

In the event of an accidental spill on the benchtop or floor, execute the following protocol wearing full PPE (nitrile gloves, safety goggles, and a lab coat) .

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use sawdust.

    • Validation Step: Visually confirm that the liquid perimeter is completely static and no longer expanding into adjacent areas.

  • Absorption & Collection: Gently sweep the saturated absorbent into a chemical-resistant disposal bag using a non-sparking tool.

    • Validation Step: The bench surface should appear dry, and the absorbent material should be uniformly saturated with no free-standing liquid remaining.

  • Chemical Decontamination: Wash the affected area with a mild detergent and water solution to remove trace organic residues. Collect all rinsate as hazardous waste.

    • Validation Step: Swab the cleaned area with a solvent-dampened tissue and inspect it under a handheld UV lamp (254 nm). The absence of UV-active fluorescence confirms the complete removal of the propiophenone chromophore.

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of thioether waste from generation to safe environmental release, highlighting the critical desulfurization step.

G W Waste Generation (Thioether-Containing Organic) S Chemical Segregation (Isolate from Oxidizers) W->S Hazard assessment C Primary Containment (HDPE / Glass, Labeled) S->C Transfer to SAA E EHS Transfer & Manifesting C->E EHS pickup I High-Temp Incineration (>1000°C) E->I Licensed contractor F Flue Gas Desulfurization (Alkaline Scrubber for SOx) I->F SO2 / SO3 gas R Environmental Release (Neutralized Exhaust) F->R Clean emission

Workflow for the safe segregation, collection, and desulfurizing incineration of thioether waste.

References

  • Title: 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725987 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Personal Protective Equipment - 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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